Product packaging for Magnesium fluoride, powder(Cat. No.:CAS No. 7783-40-6)

Magnesium fluoride, powder

Cat. No.: B1210625
CAS No.: 7783-40-6
M. Wt: 62.302 g/mol
InChI Key: ORUIBWPALBXDOA-UHFFFAOYSA-L
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Description

Academic Significance and Research Landscape

The academic significance of magnesium fluoride (B91410) stems from its versatility and application in numerous high-technology fields. Its low refractive index and broad transmission range, from the deep ultraviolet (UV) to the mid-infrared (IR) spectrum, make it an indispensable material in optics. optica.orgknightoptical.com Consequently, a significant portion of research is dedicated to its use in anti-reflective coatings for lenses, windows, and other optical components to enhance light transmission and improve the performance of optical systems. heavenmaterials.comknightoptical.com

The current research landscape is diverse and dynamic, extending far beyond traditional optics. Key areas of investigation include:

Nanomaterials: Researchers are actively developing various methods to synthesize magnesium fluoride nanoparticles. mdpi.com These methods include sol-gel processes, hydrothermal synthesis, and microwave-assisted solvothermal techniques, which allow for control over particle size and surface area. mdpi.comnanorh.com The unique properties of MgF₂ nanoparticles, such as a high surface-area-to-volume ratio, are being explored for applications in catalysis and the development of advanced ceramics. mdpi.comnanorh.com

Thin Films: The deposition of MgF₂ thin films is a major research focus. Techniques such as ion-beam assisted deposition (IBAD), atomic layer deposition (ALD), and oblique deposition are studied to optimize film properties like density, residual stress, and optical performance. aip.orgspiedigitallibrary.orgresearchgate.net These films are crucial not only for optical coatings but also for protective layers and electronic components. heavenmaterials.comnih.gov

Advanced Materials: Magnesium fluoride is being investigated as a critical component in next-generation technologies. For instance, its low mechanical loss and low optical absorption make it a candidate for the highly reflective coatings used in gravitational-wave detectors, where minimizing thermal noise is fundamental. aps.org In electronics, its wide bandgap and insulating properties are utilized in resistive random-access memory (RRAM) devices and other high-temperature applications. nanorh.comrsc.org

Biomedical Applications: Research has expanded into the biomedical field, where MgF₂ is used as a coating for biodegradable magnesium alloy implants. nih.govmdpi.com These coatings help control the degradation rate of the implant in the body, improving its biocompatibility and performance. mdpi.com

The ongoing research aims to enhance manufacturing processes, improve material purity, and discover new applications by leveraging its superior optical, mechanical, and chemical properties. imarcgroup.com

Historical Context of Academic Inquiry into Magnesium Fluoride

Academic inquiry into magnesium fluoride has a long history, beginning with fundamental studies of its natural mineral form, sellaite. Early 20th-century research focused on determining its basic physical properties. A pivotal moment in its study was the characterization of its crystal structure. It was found to crystallize in a tetragonal system, similar to the structure of rutile (TiO₂). researcher.lifetandfonline.com These early investigations established the foundation for understanding the material's anisotropic properties, such as its birefringence. optica.org

By the mid-20th century, techniques for growing large, high-purity single crystals of MgF₂, such as the Stockbarger and Czochralski techniques, were developed. researcher.life This enabled more precise measurements of its optical properties, including its refractive indices for ordinary and extraordinary rays across various wavelengths and its wide transparency range. optica.orgresearcher.life

The latter half of the 20th century saw the emergence of research into MgF₂ thin films, driven by the needs of the optics industry for durable anti-reflection coatings. heavenmaterials.com Experimental and theoretical studies on its vibrational modes and Raman spectra began to provide deeper insights into its lattice dynamics. aip.org More recent academic work has shifted towards nanotechnology, exploring the synthesis and properties of MgF₂ nanoparticles and nanostructures. mdpi.comresearchgate.net Concurrently, theoretical studies using first-principles calculations and density functional theory (DFT) are now used to predict and understand its electronic band structure, optical properties, and the behavior of MgF₂ clusters. researchgate.netresearchgate.net

Research Data on Magnesium Fluoride

Physical and Structural Properties

The fundamental properties of bulk magnesium fluoride have been well-characterized through extensive research.

PropertyValueSource(s)
Crystal StructureTetragonal, Rutile-type researcher.lifetandfonline.comwikipedia.org
Space GroupP4₂/mnm materialsproject.org
Lattice Constant (a)4.621 ± 0.001 Å researcher.life
Lattice Constant (c)3.050 Å researcher.life
Density3.1766 ± 0.0002 g/cm³ (at 18°C) researcher.life
Melting Point1255 ± 3°C knightoptical.comresearcher.life
HardnessKnoop 415 knightoptical.com
Transparency Range0.11 µm to 7.5 µm optica.org

Optical Properties: Refractive Index

Magnesium fluoride is a positive uniaxial crystal, meaning it has different refractive indices for light polarized along different crystal axes. optica.orgresearcher.life This property, known as birefringence, is crucial for its use in polarizing optics. optica.org

Wavelength (μm)Refractive Index (Ordinary, n_o)Refractive Index (Extraordinary, n_e)Birefringence (n_e - n_o)Source(s)
0.20261.42896-- optica.org
0.40471.387691.399670.01198 optica.org
0.70651.379571.391400.01183 optica.org
1.0141.376991.388740.01175 optica.org
3.4191.365311.376480.01117 optica.org
7.041.32049-0.00569 optica.org

Synthesis of MgF₂ Nanoparticles

Modern research often focuses on creating nanostructured magnesium fluoride, where the synthesis method significantly influences the material's final properties.

Synthesis MethodPrecursorsSolventConditionsResulting PropertiesSource(s)
Microwave-Assisted SolvothermalMagnesium Acetate (B1210297), Aqueous HFMethanol-Nanocrystallites (~7 nm), High surface area (290-330 m²/g) mdpi.com
FluoridationMagnesium Chloride, Hydrofluoric AcidDeionized WaterpH 9Spherical nanoparticles (~30 nm) researchgate.net
Sol-Gel (Fluorolytic)Magnesium Ethoxide, Anhydrous Hydrogen FluorideEthanol-Monodisperse nanoparticles (5-10 nm) researchgate.net
Sonochemical (Ultrasound)Magnesium Acetate, Acidic HFWaterSonochemical irradiationCrystalline spherical nanoparticles nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula F2Mg B1210625 Magnesium fluoride, powder CAS No. 7783-40-6

Properties

CAS No.

7783-40-6

Molecular Formula

F2Mg

Molecular Weight

62.302 g/mol

IUPAC Name

magnesium difluoride

InChI

InChI=1S/2FH.Mg/h2*1H;/q;;+2/p-2

InChI Key

ORUIBWPALBXDOA-UHFFFAOYSA-L

Canonical SMILES

[F-].[F-].[Mg+2]

Other CAS No.

7783-40-6

physical_description

Other Solid;  Pellets or Large Crystals
Colorless solid with mild violet fluorescence;  [Merck Index] White solid that fluoresces under electric light;  [Hawley] Off-white odorless chunks;  [MSDSonline]

Synonyms

4-((4-chlorophenyl)methyl)-2- (hexahydro-1-methyl-1H-azepin-4-yl)-1(2H)- phthalazinone HCl
4-(p-chlorobenzyl)-2-(N-methylperhydroazepinyl-(4))-1-(2H)-phthalazinone
A 5610
A-5610
Afluon
Allergodil
Astelin
azelastine
azelastine hydrochloride
Azeptin
Corifina
Loxin
Optilast
Optivar
Rhinolast
Vividrin akut Azelastin

Origin of Product

United States

Advanced Synthesis and Fabrication Methodologies for Magnesium Fluoride

Solution-Based Synthesis Approaches for Magnesium Fluoride (B91410)

Solution-based synthesis methods are versatile and cost-effective routes for producing magnesium fluoride materials with controlled properties. These techniques involve the chemical reaction of precursors in a liquid medium to form solid MgF₂ particles.

Hydrothermal and Solvothermal Synthesis Techniques

Hydrothermal and solvothermal synthesis are widely employed methods for producing crystalline nanomaterials. nanorh.com These techniques involve chemical reactions in aqueous (hydrothermal) or non-aqueous (solvothermal) solutions at elevated temperatures and pressures in a sealed vessel, known as an autoclave. This environment facilitates the dissolution and recrystallization of materials, leading to the formation of well-defined crystalline structures.

For magnesium fluoride, hydrothermal synthesis can be used to produce nanoparticles with high purity and uniform size. nanorh.com For instance, crystalline KMgF₃ has been synthesized hydrothermally at temperatures between 120-240 °C using KF and MgF₂ as precursors in the presence of a mineralizer like hydrofluoric acid (HF) or ammonium (B1175870) bifluoride (NH₄HF₂). acs.org Solvothermal treatment of magnesium acetate (B1210297) (Mg(OAc)₂) with HF at 240 °C has been shown to produce rod-like MgF₂ structures. mdpi.com These methods offer the advantage of producing crystalline materials at relatively low temperatures compared to solid-state reactions. acs.org The morphology of the resulting MgF₂ can be influenced by various parameters, including the precursors, solvent, HF concentration, and reaction temperature. mdpi.com

Method Precursors Temperature (°C) Resulting Morphology Reference
HydrothermalKF, MgF₂, HF or NH₄HF₂120-240Crystalline KMgF₃ acs.org
SolvothermalMg(OAc)₂, HF240Rod-like structures mdpi.com

Sol-Gel Processing for Magnesium Fluoride Materials

The sol-gel process is a versatile wet-chemical technique used for the fabrication of materials, including optical coatings. scispace.comchemmethod.com It involves the transition of a system from a liquid "sol" (colloidal solution) into a solid "gel" phase. This method is advantageous for producing high-purity and homogeneous materials at mild temperatures. chemmethod.com

For magnesium fluoride, sol-gel synthesis can be employed to create antireflective coatings. A common approach involves the reaction of a magnesium precursor, such as magnesium acetate, with a fluorine source like anhydrous hydrogen fluoride (HF) in an alcoholic solvent. scispace.com The properties of the resulting MgF₂ sol, such as particle size and viscosity, are highly dependent on the reaction parameters, including the purity and handling of the precursor materials. scispace.com For example, a synthesis route using magnesium acetate tetrahydrate as a precursor can yield optically transparent magnesium fluoride sols that are stable for months and suitable for creating antireflective coatings. scispace.com

A polymer-based sol-gel route has also been developed, using a precursor made of polyvinyl acetate and magnesium trifluoroacetate, to fabricate uniform and porous MgF₂ antireflective coatings on large-area glass substrates. nih.gov This method can achieve a low refractive index of approximately 1.23 and a high transmittance of about 99.4%. nih.gov The trifluoroacetic acid (TFA) method is another approach, though it can leave behind impurities even after high-temperature treatment. scispace.com

Precursor System Key Features Achieved Properties Reference
Magnesium acetate & anhydrous HFStable, transparent solsAntireflective coatings scispace.com
Polyvinyl acetate & magnesium trifluoroacetateUniform, porous coatingsRefractive index ~1.23, Transmittance ~99.4% nih.gov
Trifluoroacetic Acid (TFA)Utilizes TFA as fluorine sourceCan result in impurities (OH, COO⁻) scispace.com

Microemulsion and Direct Precipitation Methods for Magnesium Fluoride

Microemulsion and direct precipitation are effective methods for synthesizing magnesium fluoride nanoparticles with controlled morphologies. researchgate.netresearchgate.net The microemulsion technique utilizes a thermodynamically stable, isotropic dispersion of two immiscible liquids, where microdomains of one liquid are stabilized in the other by a surfactant. arabjchem.org This method allows for the synthesis of nanoparticles with a narrow size distribution. researchgate.netarabjchem.org For instance, MgF₂ nanorods with diameters of 60–100 nm have been synthesized using a microemulsion method, where the morphology was dependent on the molar ratio of water to the surfactant (CTAB) and the concentration of CTAB. researchgate.net

Direct precipitation involves the formation of a solid precipitate from a solution by reacting soluble precursors. researchgate.net This method is relatively simple and can be scaled up for larger production. Uniform dispersions of MgF₂ particles with various morphologies, such as cubic, prismatic, and platelet-like, have been prepared by precipitation in aqueous solutions. acs.org The final particle shape is influenced by factors like pH and ionic strength. researchgate.netacs.org An ultrasonic-assisted direct precipitation method, using magnesium chloride (MgCl₂·7H₂O) and sodium fluoride (NaF) as precursors, has been shown to produce well-crystallized, spherical MgF₂ nanopowders with high purity and good dispersion. researchgate.net

Method Precursors Controlling Factors Resulting Morphology Reference
Microemulsion-Water/surfactant ratio, surfactant concentrationNanorods (60-100 nm diameter) researchgate.net
Direct PrecipitationMgCl₂·7H₂O, NaFpH, ionic strength, ultrasonic frequencySpherical nanoparticles, cubic, prismatic, platelet-like particles researchgate.netacs.org

Vapor-Phase Deposition and Fabrication Techniques for Magnesium Fluoride

Vapor-phase deposition techniques are crucial for fabricating high-quality magnesium fluoride thin films for optical applications. These methods involve the deposition of material from a gaseous phase onto a substrate, allowing for precise control over film thickness, uniformity, and purity.

Atomic Layer Deposition (ALD) of Magnesium Fluoride Thin Films

Atomic Layer Deposition (ALD) is a thin-film deposition technique that offers exceptional control over film thickness and uniformity at the atomic level. techbriefs.com The process is based on sequential, self-limiting surface reactions. For magnesium fluoride, ALD is an ideal method for depositing uniform, pinhole-free films with angstrom-level thickness control, which is particularly beneficial for UV optical coatings. techbriefs.com

A novel ALD process for MgF₂ has been developed using bis(ethylcyclopentadienyl)magnesium (B1141739) (Mg(EtCp)₂) and anhydrous hydrogen fluoride (HF) as precursors. techbriefs.comaip.org This reaction proceeds readily at substrate temperatures ranging from 100 to 250 °C. aip.org The use of HF as the fluorine source leads to improved film morphology and reduced impurity content compared to other ALD approaches that use metal fluoride precursors. aip.orgresearchgate.net Another ALD process utilizes Mg(thd)₂ and titanium tetrafluoride (TiF₄) as precursors at temperatures between 250 and 400 °C, producing polycrystalline films with refractive indices between 1.34 and 1.42. The growth rate in this process is temperature-dependent, decreasing as the temperature increases.

Precursors Substrate Temperature (°C) Key Findings Reference
Mg(EtCp)₂, HF100 - 250Improved morphology, reduced impurities, low surface roughness aip.org
Mg(thd)₂, TiF₄250 - 400Polycrystalline films, refractive index 1.34-1.42, temperature-dependent growth rate

Electron Beam Evaporation and Sputtering Methodologies for Magnesium Fluoride

Electron beam evaporation and sputtering are physical vapor deposition (PVD) techniques widely used for producing magnesium fluoride coatings. semnan.ac.irnikalyte.com

In electron beam evaporation, a high-energy electron beam is used to heat and vaporize the source material (MgF₂) in a high vacuum environment. nikalyte.com The vapor then condenses on a substrate to form a thin film. nikalyte.com This method is capable of high deposition rates and can produce high-purity films because the heating is localized to the source material, minimizing contamination from the crucible. nikalyte.com For MgF₂ deposition, molybdenum (Mo) or tantalum (Ta) boats and alumina (B75360) (Al₂O₃) crucibles are suitable. lesker.com Substrate temperature and deposition rate are important parameters to control. lesker.com MgF₂ coatings deposited by thermal evaporation at around 300 °C typically exhibit a columnar structure. optica.org

Sputtering involves the bombardment of a target material (MgF₂) with energetic ions from a plasma, causing atoms to be ejected and deposited onto a substrate. semnan.ac.ir Ion-beam sputtering (IBS) can produce MgF₂ coatings with very low surface roughness (close to 1 nm rms) and high homogeneity. optica.orgub.edu Unlike evaporated films which typically have tensile stress (300-400 MPa), IBS-deposited MgF₂ films exhibit high compressive stress (up to 910 MPa). optica.orgub.edu

Technique Typical Substrate Temperature (°C) Film Characteristics Mechanical Stress Reference
Electron Beam Evaporation300Columnar structure, granular surfaceTensile (300-400 MPa) optica.org
Ion-Beam Sputtering-Low surface roughness (~1 nm rms), high homogeneityCompressive (up to 910 MPa) optica.orgub.edu

Plasma-Assisted Synthesis and Deposition of Magnesium Fluoride

Plasma-assisted methods are powerful techniques for synthesizing and depositing high-quality magnesium fluoride thin films, which are crucial for optical applications. These methods utilize the energy of a plasma to facilitate chemical reactions and film growth at lower temperatures than traditional thermal processes.

One prominent technique is Plasma-Enhanced Chemical Vapor Deposition (PECVD) , which involves introducing gaseous precursor molecules into a radio-frequency plasma. impactcoatings.comphotonexport.com The plasma excites the reactant gases, causing them to decompose and deposit as a thin film onto a substrate. impactcoatings.comphotonexport.com This process allows for film deposition at significantly lower temperatures (250°C to 350°C) compared to standard Chemical Vapor Deposition (CVD), which requires temperatures of 600°C to 800°C. photonexport.com

Reactive magnetron sputtering is another plasma-based method used for MgF₂ synthesis. In this process, a metallic magnesium target is sputtered in a reactive gas mixture containing a fluorine source, such as carbon tetrafluoride (CF₄), along with argon. researchgate.net This technique can produce nanocrystalline MgF₂ films with excellent optical properties, including a refractive index of 1.382 at 550 nm, which is very close to the ideal value for polycrystalline MgF₂. researchgate.net

Ion-assisted deposition (IAD) is often employed to enhance the properties of evaporated MgF₂ films. google.commdpi.com In this method, an ion source bombards the growing film, which increases its packing density and smooths its surface. google.com Using an oxygen-rich plasma environment during IAD can lead to the formation of a durable MgO-MgF₂ composite film. google.com This occurs as some fluorine sites are replaced by oxygen, resulting in a denser, more abrasion-resistant coating. google.com However, excessive ion energy can be detrimental, leading to the dissociation of fluorine from magnesium and creating defects that cause optical absorption. svc.org Studies have shown that lower ion energies (e.g., below 75 V) are preferable to minimize absorption in the visible spectrum. svc.org

The table below summarizes key parameters in plasma-assisted deposition of MgF₂.

Technique Precursors/Targets Plasma Gas Key Process Parameters Resulting Material
PECVDGaseous Mg precursorsRF-excited reactant gasesLow Temperature (250-350°C)Thin Films
Reactive SputteringMetallic Mg targetAr, CF₄Pulsed DC powerNanocrystalline Films researchgate.net
IAD with EvaporationMgF₂ (evaporation source)Ar, O₂Ion energy, Gas compositionDense, smooth films; MgO-MgF₂ composites google.com

Solid-State and Mechanochemical Synthesis Routes for Magnesium Fluoride

Solid-state and mechanochemical methods provide solvent-free alternatives for producing magnesium fluoride, often in the form of nanocrystalline powders.

Solid-state synthesis typically involves the reaction of solid precursors at elevated temperatures. A common example is the reaction between magnesium oxide (MgO) and ammonium fluoride (NH₄F). While specific details of high-temperature solid-state reactions are well-established, they serve as a baseline for comparison with more advanced, lower-temperature methods.

Mechanochemical synthesis utilizes mechanical energy, usually from high-energy ball milling, to induce chemical reactions between solid reactants at or near room temperature. researchgate.netretsch.com This technique is effective for producing nanocrystalline materials and can even create metastable compounds. researchgate.net The process involves milling crystalline reagents with balls at high kinetic energies, which reduces crystallite size to the nanometer scale and introduces crystal defects that can enhance reactivity. researchgate.netresearchgate.net

A direct fluorination reaction can be achieved by milling fluorine-free magnesium sources, such as magnesium oxide or magnesium acetate, with a fluorinating agent like ammonium fluoride (NH₄F). researchgate.net The properties of the resulting MgF₂ are influenced by milling parameters such as milling time, rotation speed, and the type of milling equipment used. researchgate.net For instance, high-energy milling of various transition metal difluorides, including MgF₂, for 48 hours at 500 rpm has been used to produce high-entropy fluorides. epfl.ch

The following table details examples of mechanochemical synthesis parameters for fluoride materials.

Milling Method Precursors Milling Parameters Outcome
High-Energy Ball MillingMgF₂, CaF₂, SrF₂, BaF₂, NH₄FVaried milling times and rotation speedsNanocrystalline composites and tetrafluoromagnesates researchgate.net
High-Energy Ball MillingMnF₂, FeF₂, CoF₂, NiF₂, CuF₂, ZnF₂, MgF₂500 rpm, 48 hoursHigh-entropy fluoride solid solutions epfl.ch

Template-Assisted Synthesis for High Surface Area Magnesium Fluoride Nanostructures

Template-assisted synthesis is a versatile strategy for creating nanostructured materials with controlled porosity and high surface area. numberanalytics.com This method uses a sacrificial scaffold, or template, to direct the formation of the desired material. numberanalytics.comnih.gov Both "hard" and "soft" templates can be employed.

Hard templating , also known as nanocasting, utilizes pre-synthesized, rigid porous materials like mesoporous silica (B1680970) (e.g., KIT-6) or carbon (e.g., CMK-3) as molds. nih.govjim.org.cnacs.org The process involves infiltrating the pores of the template with a magnesium fluoride precursor, such as a solution of magnesium acetate and ammonium fluoride. jim.org.cn After the MgF₂ forms within the pores, the template is removed, typically by chemical etching, leaving a mesoporous replica of the template structure. jim.org.cnmdpi.com Using a silica (SiO₂) template, MgF₂ with a specific surface area as high as 304 m²/g has been achieved, which is approximately 2.5 times higher than MgF₂ prepared without a template. jim.org.cn The amount of template used is a critical parameter; research shows that a 14 mol% SiO₂ doping amount yields this high surface area. jim.org.cn

Soft templating uses self-assembling molecules like surfactants or block copolymers as dynamic templates. numberanalytics.commdpi.com For example, the amphiphilic triblock copolymer Pluronic F127 can be used to synthesize ordered mesoporous magnesium oxide, a related material, demonstrating the principle's applicability. researchgate.net

The table below highlights findings from template-assisted synthesis of high surface area materials.

Template Type Template Material MgF₂ Precursors Key Finding Resulting Surface Area
Hard TemplateMesoporous Silica (SiO₂)Magnesium acetate, Ammonium fluoride14 mol% SiO₂ yielded the highest surface area. jim.org.cnUp to 304 m²/g jim.org.cn
Hard TemplateMesoporous Carbon (CMK-3)Magnesium nitrate (B79036) (for MgO synthesis)Demonstrates the general method for oxides. nih.gov280 m²/g (for MgO) nih.gov

Controlled Synthesis of Magnesium Fluoride Nanomaterials with Tailored Morphology

Controlling the size and shape of magnesium fluoride nanomaterials is essential for tuning their properties for specific applications. Various liquid-phase synthesis methods, including precipitation, hydrothermal, and microemulsion techniques, allow for the tailoring of MgF₂ morphology. researchgate.netnanorh.commdpi.com

The morphology of MgF₂ nanoparticles can be precisely controlled by adjusting synthesis parameters such as pH, reactant concentrations, and the ratio of precursors. researchgate.netacs.org For example, in aqueous precipitation synthesis, increasing the pH from 1 to 9 can change the morphology of MgF₂ nanoparticles from rod-shaped to spherical. researchgate.net Similarly, the particle size can be reduced from 150 nm to 30 nm by increasing the molar ratio of fluoride ions to magnesium ions. researchgate.net

Hydrothermal and solvothermal methods, which involve reactions in water or other solvents at elevated temperatures and pressures, are also widely used. nanorh.commdpi.commedscape.comcore.ac.uk Solvothermal treatment of magnesium acetate with hydrofluoric acid at 240°C can produce rod-like MgF₂ structures. mdpi.comsemanticscholar.org Microwave-assisted solvothermal synthesis is a rapid method for producing nanocrystallized MgF₂ (~7 nm) with very high specific surface areas, ranging from 290 to 330 m²/g. mdpi.comresearchgate.net

Microemulsion methods offer another route to producing anisotropic nanostructures. MgF₂ nanorods with diameters of 60–100 nm have been synthesized using a microemulsion system, where the morphology is strongly dependent on the water-to-surfactant ratio. researchgate.netresearchgate.net

The following table summarizes the influence of synthesis parameters on the morphology of MgF₂ nanomaterials.

Synthesis Method Key Parameters Effect on Morphology/Size Resulting Morphology
Aqueous PrecipitationpH (1 to 9)Change from rod to spherical shape researchgate.netRods, Spheres researchgate.net
Aqueous PrecipitationF:Mg Molar Ratio (2 to 12)Particle size decrease (150 nm to 30 nm) researchgate.netNanoparticles researchgate.net
Liquid-Phase SynthesisMgCl₂ ConcentrationTransformation from spherical to cubical form nih.govSpheres, Cubes nih.gov
MicroemulsionWater/Surfactant RatioDependent morphology control researchgate.netresearchgate.netNanorods (60-100 nm diameter) researchgate.netresearchgate.net
Microwave-Assisted SolvothermalSolvent, Mg PrecursorParticle size ~7 nm, Surface Area 290-330 m²/g mdpi.comresearchgate.netNanocrystallites mdpi.comresearchgate.net

Detailed Structural and Morphological Investigations of Magnesium Fluoride

Crystallographic Studies of Magnesium Fluoride (B91410) Polymorphs and Phase Transitions

Magnesium fluoride is known for its complex polymorphic behavior, undergoing a series of structural transformations under high pressure. These phase transitions are of significant interest as MgF₂ serves as a low-pressure analogue for geophysically important materials like silicon dioxide (SiO₂). osti.govcopernicus.org

Under ambient conditions, magnesium fluoride crystallizes in the tetragonal rutile-type structure (space group P4₂/mnm). researchgate.networldscientific.comcrystal-gmbh.com As pressure increases, it undergoes a predictable sequence of phase transitions. osti.govresearchgate.net

The first transformation is a second-order transition from the rutile structure to the orthorhombic CaCl₂-type structure (space group Pnnm) at approximately 9.1–9.9 GPa. acs.orgresearchgate.netaps.org This is followed by a transition to a cubic phase with a modified fluorite structure, known as the PdF₂-type (space group Pa-3), at pressures around 14 GPa. researchgate.netresearchgate.netaps.org It is noteworthy that theoretical calculations indicate the true fluorite-type structure (Fm-3m) is never a stable phase for MgF₂. researchgate.netaps.org

At significantly higher pressures, above 35–44.2 GPa, MgF₂ transforms into a denser, orthorhombic cotunnite-type (α-PbCl₂) phase (space group Pnma). acs.orgresearchgate.netaps.org Upon decompression, the material retransforms to the PdF₂-type phase, and a mixture of the rutile- and α-PbO₂-type structures can be recovered at ambient pressure. researchgate.net Theoretical studies support this general transition sequence of rutile → CaCl₂-type → PdF₂-type → cotunnite-type. researchgate.networldscientific.com

The application of high temperatures alongside high pressure introduces further complexity to the structural behavior of MgF₂. Elevating the temperature increases the pressure required for the transition from the rutile to the CaCl₂-type phase. copernicus.orgacs.orgnih.gov For instance, at 700 K, this transition occurs at a higher pressure of 14.2(2) GPa compared to 9.9(1) GPa at 300 K. acs.org

Conversely, high temperatures have a negative influence on the transition pressure from the HP-PdF₂-type to the cotunnite-type phase, meaning the transition occurs at a lower pressure as temperature increases. copernicus.orgacs.orgnih.gov At 700 K, the transition to the cotunnite structure was observed at a slightly lower pressure of 42.7(3) GPa compared to 44.2(1) GPa at 300 K. acs.org Interestingly, the transition pressure from the CaCl₂-type to the HP-PdF₂-type phase appears to be independent of temperature. copernicus.orgnih.govosti.gov

Furthermore, under combined high-pressure and high-temperature conditions (specifically between 14.6–21.0 GPa and 400–700 K), an additional α-PbO₂-type phase has been observed, which was predicted by some theoretical calculations to be stable between the CaCl₂- and HP-PdF₂-type phases. nih.govosti.govkek.jp

The crystal structures of MgF₂'s various polymorphs have been determined through methods like angle-dispersive X-ray powder diffraction, with structural parameters refined using the Rietveld method. researchgate.net The lattice parameters for the primary phases have been experimentally determined and are crucial for understanding the material's properties. For the ambient rutile phase, the lattice constants are approximately a = 4.621 Å and c = 3.053 Å. crystal-gmbh.com Theoretical calculations using density functional theory (DFT) have produced values in close agreement with experimental findings. researchgate.net

The structural parameters for several key MgF₂ polymorphs are summarized in the table below.

Table 1: Crystallographic Data of Magnesium Fluoride Polymorphs

Phase Crystal System Space Group Lattice Parameter a (Å) Lattice Parameter b (Å) Lattice Parameter c (Å) Source(s)
Rutile-type Tetragonal P4₂/mnm 4.621 4.621 3.053 crystal-gmbh.com
CaCl₂-type Orthorhombic Pnnm 4.549 4.678 3.024 researchgate.net
PdF₂-type Cubic Pa-3 4.956 4.956 4.956 researchgate.net
Cotunnite-type Orthorhombic Pnma 5.56 3.32 6.44 researchgate.net

Table 2: High-Pressure Phase Transitions of Magnesium Fluoride at 300 K

Transition Transition Pressure (GPa) Experimental Method Source(s)
Rutile → CaCl₂-type 9.1 - 9.9 X-ray Diffraction, Raman Spectroscopy acs.orgresearchgate.netaps.org
CaCl₂-type → PdF₂-type ~14 - 21.0 X-ray Diffraction, Raman Spectroscopy researchgate.netacs.orgresearchgate.netaps.org
PdF₂-type → Cotunnite-type 35 - 44.2 X-ray Diffraction, Raman Spectroscopy researchgate.netacs.orgresearchgate.netaps.org

High-Pressure and High-Temperature Structural Behavior of Magnesium Fluoride

Microstructural and Nanostructural Characterization of Magnesium Fluoride

The morphology of MgF₂ at the micro- and nanoscale plays a critical role in its applications. Various advanced microscopy techniques are employed to characterize these structures.

Transmission Electron Microscopy (TEM), Scanning Electron Microscopy (SEM), and Atomic Force Microscopy (AFM) are powerful tools for investigating the morphology of MgF₂.

SEM is widely used to observe the surface morphology of MgF₂ particles and films. researchgate.netmdpi.comjim.org.cn It can reveal the general shape and size distribution, identifying structures such as smooth solid spheres, rough hollow spheres, and microcubes. mdpi.comjim.org.cn

TEM provides higher resolution imaging, allowing for the investigation of the internal structure of nanoparticles. researchgate.netmdpi.com It can confirm the formation of hollow or core-shell architectures and provide detailed information on the crystallinity of the nanostructures. mdpi.com

AFM is utilized to analyze the three-dimensional surface topography and roughness of MgF₂ films at the nanoscale. researchgate.netresearchgate.net It is particularly useful for characterizing the fine surface features and grain structure of deposited layers, which can influence optical and mechanical properties. researchgate.net Compared to SEM, AFM offers superior resolution for 3D imaging and can be performed in various environments without complex sample preparation like metal coating. nih.gov

The synthesis of MgF₂ with specific nanostructured architectures, such as nanorods and nanoparticles, can be achieved by carefully controlling reaction conditions. Several synthesis methods have been developed, including precipitation, sol-gel processes, hydrothermal/solvothermal routes, and microemulsion techniques. mdpi.comresearchgate.net

The morphology of the resulting MgF₂ is highly dependent on parameters such as the choice of magnesium precursor (e.g., magnesium acetate (B1210297), magnesium chloride), the solvent, pH, and reaction temperature. mdpi.comresearchgate.netacs.org For example, uniform dispersions of cubic, prismatic, and platelet-like nanoparticles can be prepared by precipitation in aqueous solutions by controlling the pH and ionic strength. acs.org Microwave-assisted solvothermal synthesis using different solvents and magnesium precursors can yield nanocrystalline MgF₂ with high specific surface areas. mdpi.com

The synthesis of nanorods has been achieved through methods like microemulsion, where the molar ratio of water to surfactant is a key factor in determining the final morphology. researchgate.net Solvothermal treatment of magnesium acetate with hydrofluoric acid has also been shown to produce rod-like MgF₂ structures. nih.gov Highly crystalline nanowires with high aspect ratios have been synthesized by reacting vapors of ammonium (B1175870) boron trifluoride with magnesium chloride. rsc.org The controlled synthesis of these varied architectures is crucial for tailoring the properties of magnesium fluoride for specific applications.

Defect Chemistry and Impurity Effects in Magnesium Fluoride Crystals

Investigation of Intrinsic and Extrinsic Defect Structures in Magnesium Fluoride

The crystalline structure of magnesium fluoride is susceptible to various point defects, which are imperfections at isolated atomic sites. copernicus.orgcapes.gov.br These can be inherent to the crystal (intrinsic) or introduced by impurities (extrinsic).

Intrinsic Defects Intrinsic defects are fundamental to the thermodynamics of the crystal and include vacancies and interstitials. In magnesium fluoride, a significant intrinsic defect is the fluoride ion vacancy (F⁻ vacancy). mdpi.comrsc.org When an electron occupies such a vacancy, it forms a color center known as an F-center. uni-siegen.deresearchgate.net Studies have identified substantial internal defects in the form of fluoride vacancies within the bulk MgF₂ active layer. rsc.org Theoretical calculations have been performed to understand the atomic and electronic structure of these F-centers. researchgate.net

Other intrinsic point defects include:

Schottky Defect: This involves a pair of vacancies, specifically a magnesium ion (Mg²⁺) vacancy and two fluoride ion (F⁻) vacancies, to maintain charge neutrality in the crystal. uni-siegen.de

Frenkel Defect: This occurs when an ion is displaced from its regular lattice position to an interstitial site, creating a vacancy-interstitial pair. uni-siegen.de Cation Frenkel defects, where a Mg²⁺ ion moves to an interstitial position, are a possibility.

Research using positron annihilation lifetime spectroscopy (PALS) has confirmed the existence of various defect centers, including monovacancies and their clusters, within the MgF₂ system. rsc.org These defect clusters can induce distortion in the surrounding lattice, affecting the local symmetry. rsc.org

Extrinsic Defects Extrinsic defects are formed by the presence of foreign atoms or ions within the crystal lattice. copernicus.org A common extrinsic defect in magnesium fluoride is the presence of hydroxyl (O-H) groups, particularly on the surface of the active layer. mdpi.com These O-H groups and other surface contaminants can act as traps for charge carriers. mdpi.comrsc.org The incorporation of oxygen is also a known impurity; XPS analysis has revealed fluoride vacancies accompanied by small amounts of oxygen in MgF₂ films. rsc.org

The controlled introduction of impurities, or dopants, is a primary method for creating extrinsic defects to tailor the material's properties.

Table 1: Summary of Intrinsic and Extrinsic Defect Structures in Magnesium Fluoride

| Defect Type | Category | Description | Significance/Effect | References | | :--- | :--- | :--- | :--- | :--- | | Fluoride Vacancy | Intrinsic | A lattice site where a fluoride (F⁻) ion is missing. | Creates positive charge potential; can trap electrons to form F-centers. mdpi.comrsc.orgresearchgate.net | | F-Center | Intrinsic | An electron trapped in a fluoride vacancy. | Acts as a color center, influencing optical absorption. uni-siegen.deresearchgate.net | | Vacancy Clusters | Intrinsic | Aggregates of multiple vacancies. | Induce local lattice distortion and change the local symmetry. rsc.org | | Schottky Defect | Intrinsic | A pair of one Mg²⁺ vacancy and two F⁻ vacancies. | Maintains charge neutrality; affects ionic conductivity. uni-siegen.de | | Frenkel Defect | Intrinsic | An ion displaced from its lattice site to an interstitial site. | Creates a vacancy-interstitial pair; affects ionic transport. uni-siegen.de | | Hydroxyl (O-H) Groups | Extrinsic | O-H groups present as impurities, often on the material's surface. | Act as charge traps, influencing electronic properties. mdpi.comrsc.org | | Dopant Ions | Extrinsic | Foreign ions intentionally introduced into the crystal lattice. | Systematically alter optical, electronic, and magnetic properties. ontosight.aiontosight.ai |

Doping Strategies and Their Influence on Magnesium Fluoride Crystal Structure

Doping involves the intentional introduction of impurities into the MgF₂ crystal lattice to modify its physical and chemical properties. This is typically achieved by substituting a small fraction of the magnesium ions (Mg²⁺) with dopant ions. ontosight.aiontosight.ai This substitution can significantly alter the material's optical, electrical, and magnetic characteristics by creating new energy levels within the bandgap. ontosight.aiontosight.ai Common doping strategies involve the use of transition metals and rare-earth elements.

Transition Metal Doping

Manganese (Mn) and Zinc (Zn): Doping MgF₂ with manganese and zinc introduces these ions into the crystal lattice, often substituting for Mg²⁺. ontosight.ai Manganese is known to introduce luminescent properties, while zinc can affect the material's conductivity. ontosight.ai

Cobalt (Co): First-principles calculations have shown that increasing Co-doping in MgF₂ can induce a structural transition from tetragonal to rhombic. researchgate.net

Silver (Ag) and Gold (Au): Theoretical studies indicate that doping with Ag and Au can diminish the stability of the MgF₂ system and introduce half-metallic properties. researchgate.net

Nickel (Ni): Large, high-optical-quality single crystals of Ni-doped MgF₂ have been successfully grown. researchgate.net

Rare-Earth Element Doping

Europium (Eu), Ytterbium (Yb), and Terbium (Tb): MgF₂ films doped with rare-earth ions like Eu²⁺, Yb²⁺, Eu³⁺, and Tb³⁺ have been prepared for applications in luminescence and wavelength conversion. rsc.orgresearchgate.net The incorporation of these ions leads to characteristic emission spectra. Tailoring the composition of Eu³⁺ and Tb³⁺ dopants, in conjunction with controlling the defect structure, allows for the generation of a wide range of color characteristics. rsc.org The presence of defect clusters can change the local symmetry of the rare-earth ion, leading to different emission properties. rsc.org

Neodymium (Nd): Magnesium fluoride can be doped with neodymium, with primary applications in lasers and dielectrics.

The method of introducing the dopant can also influence the final structure. For instance, using transition metal fluorides like MnF₂ and CoF₂ as sintering aids not only assists in densification but also introduces optically active ions into the final structure. mdpi.com Similarly, doping can affect the microstructure; for example, adding MgF₂ to barium strontium titanate ceramics was found to slightly increase grain size while also increasing porosity. scientific.net

Table 2: Influence of Selected Dopants on Magnesium Fluoride Crystal Structure and Properties

| Dopant Element | Dopant Category | Method of Incorporation | Influence on Crystal Structure & Properties | References | | :--- | :--- | :--- | :--- | :--- | | Manganese (Mn) | Transition Metal | Substitution of Mg²⁺ ions. | Introduces new energy levels, leading to luminescent properties. ontosight.aiontosight.ai | | Zinc (Zn) | Transition Metal | Substitution of Mg²⁺ ions. | Influences electrical conductivity and transparency. ontosight.ai | | Cobalt (Co) | Transition Metal | Substitution of Mg²⁺ ions. | Can induce a tetragonal-to-rhombic structural transition with increasing concentration. researchgate.net | | Silver (Ag) / Gold (Au) | Transition Metal | Substitution of Mg²⁺ ions (theoretical). | Diminishes system stability; enhances refractive index and absorption coefficient. researchgate.net | | Europium (Eu) | Rare-Earth | Substitution of Mg²⁺ ions. | Acts as a luminescent center; emission characteristics are sensitive to local symmetry changes caused by defects. rsc.orgresearchgate.net | | Terbium (Tb) | Rare-Earth | Substitution of Mg²⁺ ions. | Acts as a luminescent center; enables energy transfer to other dopants like Eu³⁺. rsc.org | | Neodymium (Nd) | Rare-Earth | Substitution of Mg²⁺ ions. | Used for applications in solid-state lasers. |

Advanced Spectroscopic and Analytical Characterization of Magnesium Fluoride

X-ray Based Spectroscopic and Diffraction Techniques

X-ray-based methods are fundamental for determining the elemental composition, chemical states, and crystallographic structure of magnesium fluoride (B91410).

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and chemical states of the outermost atomic layers of a material. For magnesium fluoride, XPS provides critical information about the presence and bonding of magnesium and fluorine atoms on the surface.

The binding energies of core-level electrons are characteristic of specific elements and their chemical environments. In MgF₂, the Mg 2p and F 1s core-level spectra are analyzed. Typical binding energies reported for MgF₂ are approximately 49.5–52.0 eV for the Mg 2p peak and 684.0–686.6 eV for the F 1s peak, depending on the specific experimental conditions and calibration standards podzone.netxpsdatabase.netxpsdatabase.netresearchgate.netarxiv.org. For instance, one study reported Mg 2p binding energies at 50.8 eV and F 1s at 685.6 eV, correlating with typical Mg and F chemical states in MgF₂ researchgate.net. Another source lists the Mg 2p binding energy for MgF₂ as 52.0 eV and F 1s as 685.8 eV podzone.netxpsdatabase.net. Variations in these values can arise from surface charging effects in insulating samples, contamination, or differences in calibration methods xpsdatabase.net. XPS can also identify surface contaminants such as carbon (C 1s typically around 285 eV) and oxygen (O 1s typically around 532 eV), which are common in many materials xpsdatabase.netcambridge.orgresearchgate.net. The presence of hydroxyl groups (Mg-OH) can also be detected, often appearing as a shoulder or a separate peak in the O 1s or F 1s spectra, or indicated by a shift in the Mg 2p peak rsc.org.

Table 1: Typical XPS Binding Energies for Magnesium Fluoride

ElementCore LevelCompoundBinding Energy (eV)Reference
Mg2pMgF₂49.5 - 52.0 podzone.netxpsdatabase.netresearchgate.netarxiv.org
F1sMgF₂684.0 - 686.6 podzone.netxpsdatabase.netxpsdatabase.netresearchgate.netarxiv.org
C1sAdventitious C~285.0 xpsdatabase.netcambridge.org
O1sSurface Oxides/OH~531.3 - 532.2 researchgate.netresearchgate.netrsc.org

X-ray Diffraction (XRD) is a powerful technique for determining the crystalline structure, phase purity, and lattice parameters of solid materials. Magnesium fluoride primarily crystallizes in the tetragonal rutile structure (space group P4₂/mnm) materialsproject.orgresearchgate.netcrystran.com.

XRD analysis confirms this phase and can identify any deviations from the ideal structure or the presence of impurities. The lattice parameters for MgF₂ in the rutile structure are well-established. For example, values around a = 4.62 Å and c = 3.05 Å have been reported materialsproject.orgcrystran.comcrystal-gmbh.com. Other studies provide slightly different values, such as a = 4.694 Å and c = 3.095 Å materialsproject.org, or a = 0.4621 nm and c = 0.3053 nm crystal-gmbh.com. These parameters are crucial for understanding the material's physical properties and its behavior under different conditions, such as pressure-induced phase transitions researchgate.netresearchgate.net. For instance, MgF₂ can transform to an orthorhombic CaCl₂-type phase under pressure researchgate.netresearchgate.net. The precise indexing of XRD peaks allows for the confirmation of the specific crystallographic planes present, which is vital for epitaxial growth or understanding anisotropic properties tu-clausthal.de.

Table 2: Lattice Parameters of Magnesium Fluoride (Rutile Structure)

Crystal SystemSpace GroupLattice Parameter 'a' (Å)Lattice Parameter 'c' (Å)Reference
TetragonalP4₂/mnm4.623.05 crystran.comcrystal-gmbh.com
TetragonalP4₂/mnm4.6943.095 materialsproject.org
TetragonalP4₂/mnm4.6213.053 crystal-gmbh.com

Vibrational Spectroscopy for Magnesium Fluoride Analysis

Raman Spectroscopy for Lattice Vibrations and Molecular Interactions in Magnesium Fluoride

Raman spectroscopy is a powerful technique for investigating the lattice vibrations in crystalline solids like MgF₂. It relies on the inelastic scattering of photons, where the incident light interacts with the material's vibrational modes, resulting in a shift in the scattered photon's energy acs.orgutexas.edu. These energy shifts correspond to specific phonon frequencies, revealing information about the crystal's internal structure and the forces between atoms.

Magnesium fluoride crystallizes in the rutile-type structure (P4₂/mnm space group) aip.org. In this structure, the Raman spectrum is characterized by specific phonon modes that are active due to changes in polarizability during vibration utexas.eduresearchgate.net. Studies have identified distinct Raman peaks associated with the lattice vibrations of MgF₂. For instance, under ambient conditions, MgF₂ exhibits characteristic Raman peaks at approximately 292.9 cm⁻¹ (assigned to the B₂g mode) and 405.6 cm⁻¹ (assigned to the A₁g mode) acs.org. An additional weak band at around 511.2 cm⁻¹ has also been observed, particularly in specific crystallographic orientations acs.org.

Raman spectroscopy is also employed to study MgF₂ in different phases, such as in gas-phase clusters or embedded in matrices. For MgF₂ monomers isolated in an argon matrix, a prominent Raman band is observed around 550.0 cm⁻¹ acs.orgaip.org. Dimeric species have also been detected, with characteristic bands appearing at lower wavenumbers, such as approximately 365 cm⁻¹ aip.org. These studies highlight how Raman spectroscopy can differentiate between various molecular species and provide insights into molecular interactions and structural changes.

Table 1: Characteristic Raman Peak Positions for Magnesium Fluoride

Sample/ConditionPeak Position (cm⁻¹)Assignment/DescriptionReference
Solid MgF₂ (ambient conditions)292.9Lattice Vibration (B₂g mode) acs.org
Solid MgF₂ (ambient conditions)405.6Lattice Vibration (A₁g mode) acs.org
Solid MgF₂ ((111) orientation)511.2Lattice Vibration (E_g mode, weak) acs.org
MgF₂ monomer in Ar matrix550.0Mg-F symmetric stretch (monomer) acs.orgaip.org
MgF₂ dimer in Ar matrix365Vibrational mode (dimer) aip.org
MgF₂ in Ar matrix (other bands)216, 283, 291, 307Various vibrational modes aip.org

Infrared (IR) Spectroscopy for Chemical Bonding and Functional Groups in Magnesium Fluoride

Infrared (IR) spectroscopy complements Raman spectroscopy by probing vibrational modes that result in a change in the molecule's dipole moment acs.orgresearchgate.net. This technique is particularly effective for identifying chemical bonds and functional groups within a material. Magnesium fluoride, being an ionic compound with strong Mg-F bonds, exhibits characteristic absorption bands in the IR spectrum.

The Mg-F bond itself is a primary feature in the IR spectrum, with its symmetric and asymmetric stretching vibrations providing information about the local environment and bonding strength acs.orgsavemyexams.com. In cluster studies, a blueshift of the Mg-F symmetric stretch and a redshift of the asymmetric stretch have been observed as the cluster size increases, indicating evolving bonding characteristics acs.org.

Furthermore, IR spectroscopy is sensitive to impurities or structural modifications. For instance, the presence of hydroxyl (OH) groups, often associated with moisture absorption or surface hydroxylation in MgF₂ samples, can be identified by specific OH stretching bands, typically appearing as a shoulder or distinct peak in the IR spectrum researchgate.netmdpi.com. Studies have shown that post-fluorination treatments can reduce the intensity of these OH bands, indicating a decrease in hydroxyl group content mdpi.com. In some contexts, FTIR analysis has also been used to identify intermediate reaction products, such as the B-F bond vibrations in Mg(BF₄)₂ at around 1111, 1080, and 461 cm⁻¹ mdpi.com. The technique can also detect other species, like vanadium-oxygen (V=O and V-O) bonds at approximately 1000 cm⁻¹ and 820 cm⁻¹, respectively, when MgF₂ interacts with vanadium oxyfluoride mdpi.com.

Table 2: Characteristic Infrared Absorption Bands Related to Magnesium Fluoride

Absorption Band (cm⁻¹)Assignment/DescriptionContext/Reference
~550Mg-F stretch (monomer, gas phase)IR spectrum of MgF₂ trapped in solid argon acs.org
~480ν₁ symmetric stretch (assigned previously)Gas-phase MgF₂ molecule acs.org
VariableMg-F symmetric/asymmetric stretches (clusters)Blueshift/redshift with cluster size acs.org
1111, 1080, 461B-F bond vibrationsIntermediate product Mg(BF₄)₂ mdpi.com
1000V=O stretching vibrationInteraction with Vanadium Oxyfluoride mdpi.com
820V-O stretching vibrationInteraction with Vanadium Oxyfluoride mdpi.com
Shoulder/PeakHydroxyl (OH) group vibrationMoisture absorption, surface hydroxylation researchgate.netmdpi.com
4500–3500Gaseous HF bandsProduct of reaction with VOF₃ mdpi.com

Complementary Advanced Characterization Techniques

Beyond vibrational spectroscopy, other advanced techniques are essential for a comprehensive understanding of magnesium fluoride, particularly its thin films used in optical applications.

Spectroscopic Ellipsometry for Thin Film Optical Characterization of Magnesium Fluoride Coatings

Spectroscopic ellipsometry (SE) is a highly sensitive, non-destructive optical technique used to characterize the optical properties and thickness of thin films researchgate.net. It measures the change in polarization state of light upon reflection from a sample surface. By analyzing the ellipsometric parameters (Psi and Delta) as a function of wavelength, the complex refractive index (n + ik), where 'n' is the refractive index and 'k' is the extinction coefficient (related to absorption), can be accurately determined researchgate.netepfl.chcsic.es.

MgF₂ thin films are frequently deposited using methods such as sputtering or atomic layer deposition (ALD) for applications like anti-reflection coatings and optical windows, especially in the ultraviolet (UV) spectrum aip.org. SE is crucial for evaluating the quality of these coatings. It can assess optical inhomogeneities, such as the distribution of voids, and determine the dispersion of the refractive index across a wide spectral range, typically from the UV to the near-infrared researchgate.netcsic.esfraunhofer.de.

Research has shown that MgF₂ films deposited via ALD can be transparent down to 190 nm aip.org. Studies determining the optical constants of nanocrystalline MgF₂ films have reported a refractive index of approximately 1.382 at 550 nm with a near-zero extinction coefficient (k ≈ 0), indicating very low absorption in the visible spectrum epfl.ch. These optical constants are often derived by fitting experimental SE data to optical models, sometimes incorporating Kramers-Kronig consistency checks to ensure the physical validity of the determined values csic.es. The ability of SE to precisely measure these parameters is vital for optimizing film deposition processes and ensuring the performance of optical devices.

Table 3: Optical Constants of Magnesium Fluoride Thin Films Determined by Spectroscopic Ellipsometry

Spectral Range (nm)Refractive Index (n) at 550 nmExtinction Coefficient (k) at 550 nmNotesReference
30-950(Data available)(Data available)Determined using reflectance, transmittance, and ellipsometry. csic.es
250-900(Data available)(Data available)Evaluated optical inhomogeneities and refractive index dispersion. fraunhofer.de
300-1100(Data available)(Data available)Used for measuring optical properties. researchgate.net
300-23001.382≈ 0 (near-zero absorption)Nanocrystalline films; consistent fit based on Lorentz oscillators. epfl.ch
N/A(Data available)(Data available)Films transparent down to 190 nm. aip.org

Compound List:

Magnesium fluoride (MgF₂)

Magnesium (Mg)

Fluorine (F)

Rutile (TiO₂)

Magnesium hexafluorozirconates (MgZrF₆)

Magnesium trifluoride (MgF₃)

Vanadium oxyfluoride (VOF₃)

Magnesium tetrafluoroborate (B81430) (Mg(BF₄)₂)

Magnesium boride (MgB₂)

Hydrogen fluoride (HF)

Magnesium hydroxide (B78521) fluoride (Mg(OH)₂-ₓFₓ)

Lanthanum fluoride (LaF₃)

Cerium fluoride (CeF₃)

Titanium dioxide (TiO₂)

Magnesium oxide (MgO)

Calcium fluoride (CaF₂)

Barium fluoride (BaF₂)

Barium magnesium fluoride (BaMgF₄)

Barium aluminum fluoride (BaAlF₅)

Potassium magnesium fluoride (K₂MgF₄)

Computational and Theoretical Modeling of Magnesium Fluoride

Electronic Band Structure Calculations and Energy Gaps of Magnesium Fluoride (B91410)

The electronic band structure of magnesium fluoride is characterized by a wide band gap, classifying it as an insulator. Theoretical calculations have provided detailed insights into this property, with various methods yielding different values for the energy gap.

Density Functional Theory (DFT) Studies: Standard DFT calculations, particularly those employing the Local Density Approximation (LDA), often underestimate the band gap of MgF2. For instance, DFT-LDA calculations have reported band gaps around 6.78 eV nih.govresearchgate.netresearchgate.net. Generalized Gradient Approximation (GGA) methods, such as PBEsol, also tend to underestimate the band gap, with values around 2.1–2.5 eV reported in some contexts, though these are generally considered too low compared to experimental values mdpi.com. The B3LYP hybrid functional has been shown to yield band gaps around 9.50–9.84 eV, while increasing the exact exchange component to 45% (PBEh45) resulted in a value of 12.57 eV, which aligns well with experimental data scispace.com.

Many-Body Perturbation Theory (MBPT) Approaches: To address the underestimation of band gaps by standard DFT, many-body perturbation theory, specifically the GW approximation, is employed. The GW approximation accounts for many-body effects, such as self-energy and electron-hole interactions, leading to more accurate quasiparticle band structures. Calculations using the GW approximation, such as the GW0 method, have yielded band gaps of approximately 12.17 eV nih.govresearchgate.netresearchgate.net. The quasiparticle self-consistent GW (QSGW) method also provides accurate band gaps, confirming the material's insulating nature aps.org.

Table 1: Calculated Electronic Band Gaps of Magnesium Fluoride

Calculation Method / ApproximationReported Band Gap (eV)Reference(s)Notes
DFT-LDA6.78 nih.govresearchgate.netresearchgate.netUnderestimates experimental values
DFT-PBEsol~2.1 - 2.5 mdpi.comSignificantly underestimates experimental values
DFT-B3LYP9.50 - 9.84 scispace.comHybrid functional, better approximation
DFT-PBEh45 (Hybrid)12.57 scispace.comHybrid functional with increased exact exchange, good agreement
GW0 (GPP/HL Plasmon Model)12.17 nih.govresearchgate.netresearchgate.netAccounts for many-body effects, good agreement with experiment
GW (CD Method)11.30 researchgate.netresearchgate.netAccounts for many-body effects
Experimental10.8 - 12.4 nih.govresearchgate.netRange of experimentally observed band gaps

Surface Energy and Stability Calculations for Magnesium Fluoride Surfaces

The stability and electronic properties of different magnesium fluoride surfaces have been investigated using DFT. These studies reveal that surface relaxation occurs in the top layers, and the stability of surfaces depends on their crystallographic orientation and termination.

Surface Stability and Relaxation: Calculations indicate that fluorine-terminated surfaces are generally more stable than other terminations. For fluorine-terminated surfaces, the structural stability decreases in the order: MgF2(110) > MgF2(011) > MgF2(010) > MgF2(001) pku.edu.cn. The MgF2(110) surface is identified as the most stable among the low-index surfaces studied pku.edu.cnacs.org. Thin films of MgF2(001) also show energetic stabilization with increasing layer number, corresponding to a thickness of about 4 nm researchgate.net.

Electronic Properties of Surfaces: Surface relaxation leads to changes in the electronic density of states. For the MgF2(110) surface, bonding electrons are found in lower energy areas, and fluorine atoms at the surface exhibit gathered charge, making the surface electronegative and potentially increasing its activity pku.edu.cn. The dissociation of water molecules has been found to be thermodynamically more stable and nearly barrierless on MgF2(001) and MgF2(110) surfaces compared to CaF2 surfaces acs.org.

Table 2: Relative Stability of Fluorine-Terminated Magnesium Fluoride Surfaces

Surface OrientationRelative StabilityReference(s)
MgF2(110)Most Stable pku.edu.cn
MgF2(011)Stable pku.edu.cn
MgF2(010)Less Stable pku.edu.cn
MgF2(001)Least Stable pku.edu.cn

Theoretical Modeling of Phase Transitions and High-Pressure Behavior in Magnesium Fluoride

Magnesium fluoride undergoes several structural phase transitions under high pressure. Theoretical studies, primarily using DFT, have mapped out these transitions and their associated pressures.

Phase Transition Sequence: MgF2 in its ambient rutile structure (P42/mnm) is predicted to transform sequentially under increasing pressure. The common sequence observed in theoretical and experimental studies is:

Rutile (P42/mnm) → CaCl2-type (Pnnm)

CaCl2-type → PdF2-type (Pa-3)

PdF2-type → Cotunnite (α-PbCl2-type, Pnam)

Transition Pressures: The transition pressures vary slightly between studies but generally show good agreement with experimental observations.

The transition from the rutile to the CaCl2-type phase occurs around 9.1–10 GPa researchgate.networldscientific.comresearchgate.netacs.org.

The transition to the PdF2-type structure is typically predicted around 14 GPa researchgate.networldscientific.comresearchgate.netacs.org.

The transformation to the cotunnite-type phase is observed at higher pressures, around 35–44 GPa researchgate.networldscientific.comresearchgate.netacs.orgresearchgate.netiphy.ac.cn.

Some studies also suggest the possibility of other phases or transitions at even higher pressures, such as a modified fluorite structure or an orthorhombic-to-tetragonal transformation at very high pressures (e.g., 720 GPa) researchgate.netcore.ac.uk.

Table 3: Pressure-Induced Phase Transitions in Magnesium Fluoride

Transition Pressure (GPa)Initial PhaseFinal PhaseReference(s)Notes
9.1 - 10Rutile (P42/mnm)CaCl2-type (Pnnm) researchgate.networldscientific.comresearchgate.netacs.orgSecond-order ferroelastic transition
14CaCl2-type (Pnnm)PdF2-type (Pa-3) researchgate.networldscientific.comresearchgate.netacs.orgCubic phase, modified fluorite structure
35 - 44.2PdF2-type (Pa-3)Cotunnite (Pnam) researchgate.networldscientific.comresearchgate.netacs.orgresearchgate.netiphy.ac.cnα-PbCl2-type phase

Investigation of Bonding Characteristics and Ionicity in Magnesium Fluoride

Magnesium fluoride is predominantly considered an ionic compound. This classification is supported by the significant electronegativity difference between magnesium (a metal) and fluorine (a non-metal), leading to the transfer of electrons and the formation of Mg2+ and F- ions syronoptics.comquora.comyoutube.com.

Ionic Nature: The large electronegativity difference (Mg: 1.31, F: 3.98) strongly favors ionic bonding syronoptics.comyoutube.com. Atoms in Molecules (AIM) analysis of wave functions indicates that MgF2 is a highly ionic molecule, with the net charge on Mg approximately +1.8 e acs.org. Theoretical calculations of effective atomic charges also support a significant ionic component in the Mg-F bond, which is greatest for the fluoride derivative compared to other halides scispace.comnih.gov.

Covalency: While predominantly ionic, MgF2 exhibits some degree of covalency, distinguishing it from more purely ionic compounds like MgO scispace.com. This partial covalency arises from electron sharing, a common characteristic where no bond is absolutely purely ionic or covalent.

Table 4: Bonding Characteristics of Magnesium Fluoride

PropertyFindingReference(s)
Bond Type Predominantly ionic, with a significant covalent component. scispace.comsyronoptics.comquora.comyoutube.comnih.gov
Electronegativity Difference High (Mg: 1.31, F: 3.98), favoring electron transfer. syronoptics.comyoutube.com
Effective Charge (Mg) Approximately +1.8 e (from AIM analysis). acs.org
Ionic Component Significant, contributing to shorter Mg-X bond lengths than predicted by covalent radii. Greatest for Mg-F bond compared to other Mg-halide bonds. nih.gov

Advanced Many-Body Perturbation Theory Approaches for Magnesium Fluoride

GW Approximation for Quasiparticle Electronic Structure of Magnesium Fluoride

The GW approximation, a method within many-body perturbation theory, is crucial for accurately calculating the quasiparticle electronic structure, particularly the band gap, of materials like MgF2. This approach addresses the limitations of standard DFT methods, which typically underestimate band gaps.

Improvement over DFT: DFT-LDA calculations for MgF2 yield a band gap of approximately 6.78 eV nih.govresearchgate.netresearchgate.net. However, experimental values range from 10.8 to 12.4 eV nih.govresearchgate.net. The GW approximation, through methods like the Generalized Plasmon Pole (GPP) model or the CD method, provides quasiparticle band gaps of around 12.17 eV and 11.30 eV, respectively nih.govresearchgate.netresearchgate.net. These values show much better agreement with experimental observations.

Impact on Electronic Properties: The inclusion of self-energy and electron-hole interaction effects in the GW approximation significantly influences the electronic and optical properties of MgF2. It leads to a more accurate representation of the band structure, including the positions and dispersions of energy bands, which is vital for understanding optical absorption spectra and other electronic excitations nih.govresearchgate.netmdpi.com. The use of self-consistent GW (scGW) methods further refines these calculations mdpi.com.

Compound List

Magnesium fluoride (MgF2)

Calcium fluoride (CaF2)

Strontium fluoride (SrF2)

Barium fluoride (BaF2)

Cadmium fluoride (CdF2)

Titanium dioxide (TiO2)

Silicon dioxide (SiO2)

Magnesium oxide (MgO)

Lithium fluoride (LiF)

Gallium arsenide (GaAs)

Boron nitride (BN)

Silicon carbide (SiC)

Argon (Ar)

Carbon (C)

Lead fluoride (PbF2)

Zirconium dioxide (ZrO2)

Aluminum fluoride (AlF3)

Cobalt difluoride (CoF2)

Thorium tetrafluoride (ThF4)

Bethe-Salpeter Equation for Optical Absorption Spectra of Magnesium Fluoride

The Bethe-Salpeter Equation (BSE) is a powerful many-body perturbation theory (MBPT) method used to accurately describe the optical absorption spectra of materials, particularly by incorporating excitonic effects. For Magnesium Fluoride (MgF₂), BSE calculations have been employed to understand its electronic and optical properties, providing a more accurate representation than simpler methods like Density Functional Theory (DFT) alone researchgate.netresearchgate.netnih.gov.

Table 1: Comparison of Band Gap Calculations for MgF₂

MethodCalculated Band Gap (eV)ReferenceNotes
DFT-LDA6.78 researchgate.netnih.govUnderestimates experimental value.
GW (GPP model)12.17 nih.govAgrees well with experimental value (12.4 eV).
GW (full frequency-dependent)11.30 nih.govCloser to experimental value than LDA.
BSE(Captures excitonic effects) researchgate.netnih.govAgrees well with experimental optical absorption spectra.

Molecular Dynamics (MD) Simulations of Magnesium Fluoride Systems

Molecular Dynamics (MD) simulations are a cornerstone for understanding the dynamic behavior of materials at the atomic level. For Magnesium Fluoride, MD simulations have been instrumental in exploring its crystal growth, defect dynamics, and ion transport properties. These simulations allow researchers to model processes that occur over time and under varying environmental conditions, providing insights into material evolution and performance.

Modeling of Crystal Growth and Defect Dynamics in Magnesium Fluoride

MD simulations provide a powerful tool for modeling the intricate processes of crystal growth and the formation and evolution of defects within MgF₂. By simulating the interactions between atoms and molecules over time, researchers can observe how crystal structures nucleate, grow, and how defects, such as vacancies or interstitials, emerge and influence the material's properties gauss-centre.eu. While specific detailed studies on MgF₂ defect dynamics using MD are less frequently cited than its electronic properties, MD is a standard technique for such investigations in crystalline materials. For instance, studies on similar ionic compounds often employ MD to understand surface diffusion and incorporation mechanisms during growth, which are directly applicable to MgF₂ acs.org. Simulations can reveal the energetic landscapes governing crystal surface morphology and the pathways for atom incorporation or defect formation, crucial for controlling the quality and properties of synthesized MgF₂ crystals gauss-centre.eu.

Simulations of Ion Transport and Diffusion in Magnesium Fluoride Materials

The study of ion transport and diffusion is critical for applications involving ionic conductivity, such as in solid-state electrolytes for batteries. While MgF₂ itself is not typically considered a primary fast ion conductor, the principles of simulating ion transport using MD are well-established and have been applied to related magnesium-containing compounds matlantis.comrsc.org. MD simulations can track the movement of ions within the crystal lattice or electrolyte, calculating diffusion coefficients and ionic conductivity. These simulations often involve analyzing the mean squared displacement (MSD) of ions over time and temperature matlantis.com. For MgF₂, understanding the mobility of Mg²⁺ and F⁻ ions, even if limited, can provide insights into its behavior in composite materials or under specific electrochemical conditions. Research into magnesium-ion batteries, for example, utilizes MD to understand solvation dynamics and ion transport in electrolytes containing Mg salts, which can inform studies on MgF₂-based materials or composites matlantis.comrsc.orgrsc.org.

Quantum-Mechanical Ab Initio Perturbed Ion Calculations for Magnesium Fluoride

Quantum-mechanical ab initio methods, particularly the perturbed ion approach, are employed to calculate fundamental properties of solids like Magnesium Fluoride. These methods solve the electronic structure problem from first principles, providing highly accurate results for properties such as dielectric constants, elastic moduli, and vibrational frequencies researchgate.netsapub.orgscispace.comresearchgate.net.

Table 2: Calculated Properties of MgF₂ using Ab Initio Methods

PropertyValueMethod/FunctionalReference
Lattice Parameters (a, c)e.g., a=4.63 Å, c=3.07 Å (Rutile)PBEh45 functional scispace.com
Static Dielectric Constant (ε₀)~5.1Coupled perturbed HF/Kohn-Sham method scispace.com
High-frequency Dielectric Constant (ε∞)~2.7Coupled perturbed HF/Kohn-Sham method scispace.com
Effective Atomic Charge (q_eff)Mg: +1.80, F: -0.90AIM analysis, various basis sets scispace.comresearchgate.net

Quasi-Harmonic Approximation and Debye Models for Thermodynamic Properties of Magnesium Fluoride

The Quasi-Harmonic Approximation (QHA) and Debye models are widely used in conjunction with first-principles calculations to determine the thermodynamic properties of materials, such as MgF₂, across a range of pressures and temperatures researchgate.netresearchgate.netresearchgate.networldscientific.comresearching.cnworldscientific.com. These models account for the vibrational contributions to the free energy, which are temperature-dependent, allowing for the prediction of properties like thermal expansion, heat capacity, entropy, and phase transition pressures.

QHA calculations, often performed using DFT, treat lattice vibrations within the harmonic approximation but allow phonon frequencies to depend on volume. This volume dependence is then used to calculate the free energy at different volumes and temperatures, from which thermodynamic properties are derived researchgate.networldscientific.commdpi.com. The Debye model, a simplification that assumes a continuous distribution of phonon frequencies, is also employed, often in conjunction with QHA (Quasi-Harmonic Debye Model - QHD), to estimate thermodynamic quantities researchgate.netresearching.cnworldscientific.com.

Studies have utilized these methods to investigate MgF₂'s structural stability and phase transitions under high pressure researchgate.netresearchgate.netresearching.cn. For example, MgF₂ is known to undergo transitions from its rutile phase to other structures (e.g., CaCl₂-type, fluorite-type) at elevated pressures, and QHA combined with DFT has been successful in predicting these transition pressures and the associated thermodynamic behavior researchgate.netresearchgate.netresearching.cn. The temperature-dependent volume and specific heat of MgF₂ in its rutile phase have also been calculated using these approaches researchgate.networldscientific.com.

Table 3: Thermodynamic Properties and Phase Transitions of MgF₂ (Illustrative Data)

Property/TransitionValueMethodReference
Rutile → CaCl₂ transition~2.84 GPa (DFT-ASA)DFT-ASA, QHA researchgate.net
Rutile → Fluorite transition~19.26 GPa (GGA) / ~18.15 GPa (LDA)DFT (GGA/LDA), QHA researchgate.netresearching.cn
Thermal Expansion CoefficientPredicted temperature dependenceQHA, Debye Model researchgate.networldscientific.comresearching.cn
Heat CapacityPredicted temperature dependenceQHA, Debye Model researchgate.networldscientific.com

Topological Analysis of Electron Density in Magnesium Fluoride (Bader's Theory)

Bader's Quantum Theory of Atoms in Molecules (QTAIM), often referred to as topological analysis of electron density, provides a rigorous framework for understanding chemical bonding and the distribution of electrons within a material like Magnesium Fluoride researchgate.netresearchgate.netsocminpet.itias.ac.inrsc.org. This theory defines atoms within a molecule or crystal based on the topology of the electron density, identifying critical points (like bond critical points) that characterize the nature and strength of interatomic interactions.

Table 4: Electron Density Topology Analysis for MgF₂

FeatureDescriptionMethodReference
Bonding NatureHighly ionic, with bond paths characteristic of electrostatic interactions.Bader's AIM Theory researchgate.netresearchgate.net
Electron Density at BCPLow values, indicative of ionic bonding (typical for ionic crystals).Bader's AIM Theory rsc.org
Atomic ChargesMg: +1.80, F: -0.90 (approximate net charges)Bader's AIM Theory scispace.comresearchgate.net

Applications of Magnesium Fluoride in Advanced Materials Science and Technology Research Perspectives

Research on Magnesium Fluoride (B91410) in Advanced Optical Coatings and Thin Films

MgF₂ is widely recognized for its utility in optical coatings and thin films, contributing to improved light management and component longevity.

Development of Broadband Antireflection Coatings Leveraging Magnesium Fluoride

Magnesium fluoride is a cornerstone material for antireflection (AR) coatings due to its low refractive index (approximately 1.38 at visible wavelengths) and broad transmission range photonics.com. When applied as a single layer, typically with a quarterwave optical thickness, MgF₂ can significantly reduce surface reflectance from around 4% to approximately 1.3% photonics.com. This makes it highly effective for enhancing light transmission and image clarity in optical devices such as lenses, microscopes, and binoculars nanorh.comdf-chemicals.com. Research has focused on optimizing these coatings for broadband performance, achieving average transmittances of 98.3% in the visible range (400–800 nm) and 96.2% in the active solar range (300–1500 nm) using novel synthesis of hollow MgF₂ nanoparticles researchgate.net. Furthermore, combining MgF₂ with other materials, such as porous silica (B1680970) or SiNx, in double-layer configurations further enhances broadband AR performance, achieving transmittances as high as 99.43% over broader spectral ranges rsc.orgjkps.or.krsci-hub.se.

Magnesium Fluoride in Laser Optics and High-Power Laser Systems Research

MgF₂'s high damage threshold and optical clarity make it suitable for applications in laser optics, including lenses, windows, and prisms, particularly for high-power laser systems nanorh.com. Its ability to withstand intense laser radiation while maintaining optical integrity is crucial for the performance and durability of these systems researchgate.netsumdu.edu.ua. Research has demonstrated that MgF₂ coatings can achieve laser-induced damage thresholds (LIDT) in the range of 4-7 J/cm² at 248 nm with a 20 ns pulsed laser spiedigitallibrary.org. Studies also indicate that annealing can further increase the LIDT of MgF₂ films, with values rising from 5.21 J/cm² to 7.17 J/cm² after deposition under annealing temperatures of 473 K researchgate.net.

Investigation of Magnesium Fluoride for UV and Infrared Optical Systems

Magnesium fluoride exhibits excellent transmission properties across a wide spectral range, from deep ultraviolet (UV) down to 120 nm, extending through the visible spectrum and into the infrared (IR) up to 8 µm firebirdoptics.comglobalopticsuk.comsot.com.sg. This broad spectral coverage makes it an ideal material for UV and IR optical systems, including UV detectors, excimer lasers, and spectroscopic instruments firebirdoptics.comsot.com.sgfairfieldcrystal.com. Its transparency in the vacuum UV (VUV) region, exceeding that of other fluorides like BaF₂ and CaF₂, positions it as a preferred material for emerging space applications and lithography fairfieldcrystal.com.

Studies on Fabrication and Performance of Magnesium Fluoride Thin Films for Specialized Optical Components

Various fabrication techniques are employed for MgF₂ thin films, including electron-beam evaporation and sputtering svc.orgjkps.or.kr. Ion-beam-assisted deposition (IBAD) has been explored to improve film properties, such as densification, adhesion, and durability, especially for low-temperature substrate applications svc.org. Research indicates that IBAD can lead to increased optical absorption and refractive indices, along with fluorine depletion and oxygen contamination, necessitating careful control of deposition parameters researchgate.net. Studies on film performance highlight that a single layer of MgF₂ deposited by e-beam evaporation can achieve a refractive index of approximately 1.38 ± 0.01 and reduce reflectance to about 1.3% photonics.comsvc.org. The surface roughness of Al₂O₃/MgF₂ antireflection coatings has been measured as low as 0.698 nm RMS, contributing to low absorption and high laser damage thresholds spiedigitallibrary.org.

Damage Threshold and Environmental Stability Research of Magnesium Fluoride Coatings

Magnesium fluoride coatings demonstrate robust durability and resistance to environmental factors. When applied at high temperatures, MgF₂ forms a hard, durable coating that meets standard MIL requirements escooptics.com. It is resistant to mechanical and thermal shock, as well as chemical degradation and moisture firebirdoptics.comglobalopticsuk.comescooptics.com. Research on laser-induced damage thresholds (LIDT) indicates values ranging from 4-7 J/cm² for specific pulsed laser conditions spiedigitallibrary.org. Studies also show that annealing can improve the LIDT of MgF₂ films researchgate.net. The material's chemical stability, including resistance to water, acids, and other corrosive substances, ensures long-term performance in various applications firebirdoptics.comglobalopticsuk.com.

Magnesium Fluoride in Energy Storage and Conversion Research

While primarily known for its optical applications, magnesium fluoride is also being investigated for its potential in energy storage and conversion technologies. Its electrochemical stability and properties are being explored in the context of advanced battery systems.

Magnesium fluoride's wide bandgap (up to 10.37 eV) suggests it is an insulator kit.edu. Research into magnesium-ion batteries has explored the stability of various magnesium compounds, noting that MgF₂ exhibits high stability against magnesium up to potentials of more than 5 V due to the high electronegativity of fluorine kit.edu. Furthermore, MgF₂ has been investigated as an additive to enhance the performance of solid-state electrolytes in batteries. Compositing Li₆PS₅Cl with MgF₂ has shown significant improvements in critical current density, cycling durability, and rate capability in lithium metal batteries rsc.org. MgF₂ has also been studied as a catalyst to improve the hydrogenation kinetics of magnesium hydride for hydrogen storage applications, demonstrating improved absorption and desorption rates and good cyclic stability mdpi.comresearchgate.net.

Development of Magnesium Fluoride-Based Solid Electrolytes

Magnesium fluoride has emerged as a promising component in the development of advanced solid electrolytes, particularly for next-generation battery technologies. Its incorporation into polymer-based solid electrolytes, such as those based on poly(vinylidene fluoride) (PVDF), has demonstrated significant improvements in electrochemical performance and interfacial stability acs.orgfigshare.com.

Research indicates that MgF₂ nanoparticles, when used as inert fillers in PVDF-based solid electrolytes, effectively restrict the movement of solvents like N,N-dimethylformamide (DMF), thereby increasing the electrochemical window to approximately 4.72 V acs.orgfigshare.com. This stabilization is attributed to the competitive interaction of MgF₂ with Li⁺ ions, which limits the mobility of counter-ions (TFSI⁻) and consequently liberates more free Li⁺ ions. This leads to enhanced ionic conductivity, reported as 0.88 mS cm⁻¹, and a lithium-ion transference number of 0.55 acs.orgfigshare.com. Furthermore, the formation of an in situ Li₃N-LiF interfacial layer between the lithium metal anode and the electrolyte during cycling plays a crucial role in inhibiting lithium dendrite growth, a common failure mode in lithium metal batteries acs.orgfigshare.com.

Research on Magnesium Fluoride as Electrode Components in Fluoride-Ion Batteries

Magnesium fluoride has been actively investigated as an electrode material, particularly as an anode component, in fluoride-ion batteries (FIBs) researchgate.netresearchgate.netrsc.orgacs.orgresearchgate.net. FIBs are considered an attractive alternative to lithium-ion batteries due to their potentially higher theoretical energy densities, relying on the transfer of fluoride ions researchgate.netrsc.org.

In solid-state FIBs utilizing thin-film electrolytes, MgF₂ has been examined as an active anode material when paired with cathode materials like bismuth (Bi) or copper (Cu) researchgate.net. Initial studies reported discharge capacities of 66 mAh g⁻¹ (with Bi cathode) and 76 mAh g⁻¹ (with Cu cathode) at elevated temperatures (160 °C) researchgate.net. The fundamental working principle of FIBs involves the oxidation of the anode material (e.g., Mg to MgF₂) and the reduction of the cathode material, facilitated by fluoride ion transport through the electrolyte rsc.org.

Catalytic Applications and Mechanistic Studies of Magnesium Fluoride

Magnesium fluoride has demonstrated significant potential as a solid acid catalyst, particularly in reactions involving fluorocarbons jim.org.cnrsc.orgrsc.orgresearchgate.net. Its catalytic activity is largely attributed to its surface acidity, which can be tailored through various synthesis methods.

Magnesium Fluoride as a Solid Acid Catalyst for Fluorocarbon Reactions

MgF₂ exhibits satisfactory catalytic performance for the synthesis of fluorocarbons, most notably in the dehydrofluorination of hydrofluorocarbons (HFCs) to produce valuable fluoroolefins jim.org.cnresearchgate.netrsc.orghalide-crylink.com. A key application is the conversion of 1,1-difluoroethane (B1215649) (HFC-152a) to vinyl fluoride (VF), a precursor for polyvinyl fluoride (PVF) jim.org.cnresearchgate.netrsc.org.

The catalytic efficiency of MgF₂ can be significantly enhanced by increasing its specific surface area. For instance, employing template methods, such as using SiO₂ as a template, has yielded MgF₂ catalysts with surface areas as high as 304 m²/g, leading to a substantial improvement in catalytic activity for HFC-152a dehydrofluorination compared to MgF₂ prepared without a template jim.org.cnrsc.org. MgF₂ also serves as an effective support for other catalytic species, such as vanadium oxide (V₂O₅), enhancing the conversion of HFC-245fa to HFO-1234ze halide-crylink.com. Additionally, MgF₂ can improve the activity, selectivity, and lifetime of other catalysts, such as chromium-based catalysts, in vapor-phase fluorination reactions rsc.org.

The surface properties of MgF₂, including the presence and nature of hydroxyl (OH⁻) groups, can be modified during synthesis to tune its catalytic behavior. For example, sol-gel synthesis routes allow for the preparation of MgF₂ with accessible Lewis acid sites and varying amounts of OH⁻ groups, influencing its performance in reactions like the sorption of VOF₃ researchgate.netmdpi.com.

Investigation of Active Sites and Reaction Mechanisms on Magnesium Fluoride Surfaces

The catalytic mechanisms of MgF₂ are closely linked to its surface acid sites, which can be either Lewis or Brønsted in nature jim.org.cnrsc.orgresearchgate.net. Research has identified that under-coordinated magnesium species, such as five-fold and four-fold coordinated Mg atoms on the surface, contribute to enhanced Lewis acidity, thereby improving catalytic activity jim.org.cn.

In hydroxylated MgF₂ materials, the presence of O-H bonds can confer Brønsted acidity. This Brønsted acidity is influenced by the high electronegativity of fluorine atoms, which withdraws electron density from the Mg atoms, strengthening the polarity of the O-H bonds. Additionally, the coordination environment of surface Mg atoms plays a role in enhancing this acidity rsc.orgresearchgate.net.

The catalytic performance of MgF₂ in reactions like the dehydrofluorination of HFC-152a is often correlated with the total amount of acid sites on its surface, which can be quantified using techniques like NH₃-temperature programmed desorption (NH₃-TPD) jim.org.cnrsc.org. Furthermore, MgF₂ surfaces can also possess weak basic sites, primarily attributed to OH⁻ groups, which can participate in sorption processes and influence selectivity in certain reactions mdpi.com.

Magnesium Fluoride in Electronic and Semiconductor Device Research

Magnesium fluoride is recognized for its excellent dielectric and insulating properties, making it a valuable material in the research and development of electronic and semiconductor devices nanorh.comnanorh.comscience.govresearchgate.netsvc.orgmdpi.comrsc.orgresearchgate.netsumdu.edu.ua. Its wide bandgap (approximately 11.3 eV) and chemical stability contribute to its suitability for these applications nanorh.commdpi.comrsc.org.

Exploration of Magnesium Fluoride as Dielectric and Insulating Materials

As a wide bandgap insulator, MgF₂ finds application in high-temperature environments and as a dielectric material in various electronic components, including capacitors nanorh.com. Its insulating properties are leveraged in the development of resistive random-access memory (RRAM) devices, where MgFₓ thin films have shown promise for bipolar resistive switching behavior mdpi.comrsc.org.

MgF₂ is also extensively used in optical coatings due to its high transparency across a broad spectral range, particularly in the ultraviolet (UV) region, and its low refractive index nanorh.comscience.govresearchgate.netresearchgate.netsumdu.edu.uacrystran.comfirebirdoptics.comsamaterials.com. These characteristics make it ideal for anti-reflection coatings on lenses, windows, and mirrors, enhancing light transmission and reducing unwanted reflections. In optical systems, MgF₂ is employed in dielectric mirrors, often in multilayer structures with other materials like zinc sulfide, to achieve high reflectivity ebsco.com.

The properties of MgF₂ thin films can be tailored through deposition techniques. For instance, MgF₂ films deposited via sputtering can exhibit tailorable conductivity when co-deposited with materials like Indium Tin Oxide (ITO). Such composite films have found applications in draining static charge from spacecraft surfaces svc.org. First-principles calculations have also indicated that MgF₂ thin films can possess narrower band gaps and altered optical properties compared to their bulk counterparts, suggesting potential for tuning their electronic and optical behavior for specific device applications researchgate.netresearchgate.net.

Magnesium Fluoride: Key Properties and Applications Summary

Property/Application AreaDetailsSource(s)
Physical & Optical Properties
Transmission Range0.12 µm to 7 µm crystran.comfirebirdoptics.comsamaterials.com
Refractive Index (at 0.22 µm)1.413 crystran.com
Density3.18 g/cc crystran.comfirebirdoptics.comsamaterials.com
Melting Point1255 °C crystran.comfirebirdoptics.com
Dielectric Constant (at 1 MHz)~4.87 (para), ~5.45 (perp) crystran.com
Knoop Hardness415 crystran.comfirebirdoptics.comsamaterials.com
Bandgap~11.3 eV (bulk) mdpi.comrsc.orgresearchgate.net
Solid Electrolytes (Lithium Batteries)
RoleFiller in PVDF-based electrolytes; Enhances electrochemical window (4.72 V); Improves ionic conductivity (0.88 mS cm⁻¹); Inhibits Li dendrite growth. acs.orgfigshare.com
Compositing with Li₆PS₅ClEnhances critical current density, cycling durability, and rate capability in solid-state Li metal batteries. rsc.org
Fluoride-Ion Batteries (FIBs)
RoleAnode material; Composite anode component. researchgate.netresearchgate.netrsc.orgacs.orgresearchgate.net
Performance (Anode)Initial discharge capacities of 66-76 mAh g⁻¹ (at 160 °C with Bi/Cu cathodes) researchgate.net; Improved interface contacts and anode performance in composite configurations rsc.orgacs.org. researchgate.netrsc.orgacs.org
Catalysis (Fluorocarbon Reactions)
Primary FunctionSolid acid catalyst; Support material. jim.org.cnrsc.orgrsc.orgresearchgate.nethalide-crylink.com
Key ReactionDehydrofluorination of HFCs (e.g., HFC-152a to VF). jim.org.cnresearchgate.netrsc.orghalide-crylink.com
Enhanced Surface AreaTemplate methods yield high surface areas (e.g., 304 m²/g), improving catalytic activity jim.org.cnrsc.org. jim.org.cnrsc.org
Surface AcidityLewis acid sites (enhanced by under-coordinated Mg); Brønsted acid sites (from OH groups); Weak basic sites (OH⁻ groups) also present. jim.org.cnrsc.orgresearchgate.netmdpi.com
Electronic/Semiconductor Devices
RoleDielectric material; Insulator; Active layer in RRAM devices; Component in optical coatings (anti-reflection, dielectric mirrors). nanorh.comscience.govsvc.orgrsc.orgsumdu.edu.uaebsco.com
Thin Film PropertiesTailorable conductivity when co-deposited with ITO svc.org; Tunable optical properties (refractive index, bandgap) compared to bulk researchgate.netresearchgate.net. researchgate.netsvc.orgresearchgate.net

Research on Magnesium Fluoride for Electron-Selective Contacts in Photovoltaic Devices

Magnesium fluoride has emerged as a promising material for enhancing the efficiency of crystalline silicon (c-Si) solar cells through its application as an electron-selective contact layer. Research has demonstrated that thin films of MgF₂ can significantly improve solar cell performance by facilitating efficient electron extraction and minimizing recombination losses.

A notable study presented a novel application of thin magnesium fluoride films to create electron-selective contacts for n-type crystalline silicon solar cells, achieving a power conversion efficiency of 20.1% researchgate.netnih.govacs.orgberkeley.eduunimelb.edu.au. The optimized contact structure typically comprises a stack of amorphous silicon (~6.5 nm), magnesium fluoride (~1 nm), and aluminum (~300 nm). X-ray photoelectron spectroscopy (XPS) revealed a work function of 3.5 eV at the MgF₂/Al interface, which is considerably lower than that of aluminum alone (~4.2 eV). This reduction in work function is crucial for enabling an Ohmic contact between the aluminum electrode and the n-type silicon substrate researchgate.netnih.govacs.orgberkeley.edu.

The research further indicated that this optimized contact structure exhibits a contact resistivity of approximately 76 mΩ·cm², which is sufficiently low for full-area contacts in solar cells. Concurrently, it demonstrates a very low contact recombination current density, reported to be around 10 fA/cm² researchgate.netnih.govacs.orgberkeley.edu. These findings highlight the effectiveness of MgF₂ in improving silicon solar cell performance and suggest its potential applicability in other organic optoelectronic devices, such as thin-film transistors and light-emitting diodes researchgate.netnih.govacs.org.

Table 1: Performance Metrics of MgF₂-Based Electron-Selective Contacts in c-Si Solar Cells

ParameterValueReference(s)
MgF₂ Layer Thickness~1 nm researchgate.netnih.govacs.orgberkeley.edu
Work Function (MgF₂/Al)3.5 eV researchgate.netnih.govacs.orgberkeley.edu
Work Function (Al)~4.2 eV researchgate.netnih.govacs.orgberkeley.edu
Contact Resistivity (ρc)~76 mΩ·cm² researchgate.netnih.govacs.orgberkeley.edu
Recombination Current Density~10 fA/cm² researchgate.netnih.govacs.orgberkeley.edu
Achieved Solar Cell Efficiency20.1% researchgate.netnih.govacs.orgberkeley.edu

Research on Magnesium Fluoride in Radiation Science and Nuclear Applications

Magnesium fluoride's robust optical properties and its ability to withstand radiation make it a material of interest in various radiation science and nuclear applications.

Magnesium Fluoride as Detector Window Materials in High-Energy Physics

In high-energy physics experiments, magnesium fluoride serves as a valuable window material for radiation detectors. Its high optical transparency, particularly in the ultraviolet (UV) range, and its resistance to high-energy radiation while maintaining clarity are critical for these applications nanorh.comlbl.govcoeoptics.comsunday-optics.comucl.ac.ukumoptics.comnewport.comnewport.comumoptics.com. MgF₂ windows are utilized in various optical instruments, including microscopes, spectrometers, and particle detectors, where they protect sensitive components while allowing specific wavelengths to pass through nanorh.comcoeoptics.comumoptics.com. Its transmission spectrum extends from the vacuum ultraviolet (VUV) region, around 110-120 nm, up to the infrared (IR) range, approximately 7.5-8 µm nanorh.comcoeoptics.comumoptics.comnewport.comnewport.comumoptics.com. This broad transmission window, combined with a high laser damage threshold and resistance to chemical etching, makes it suitable for demanding environments coeoptics.comnewport.comeksmaoptics.com.

Investigation of Magnesium Fluoride for Neutron Moderation and Radiation Shielding

Magnesium fluoride is recognized for its potential as a neutron moderator, particularly in applications like Boron Neutron Capture Therapy (BNCT) google.comnsk.suin2p3.fr. Research indicates that MgF₂ possesses a noticeable cross-section for inelastic neutron scattering in the energy range below 1 MeV, making it effective for slowing down neutrons nsk.su. Sintered compacts of MgF₂ with specific mechanical properties, such as a bulk density of 2.90 g/cm³ or more, bending strength of 10 MPa or more, and Vickers hardness of 71 or more, have been developed for moderator applications google.com. Its ability to moderate neutrons to epithermal energy levels, suitable for medical treatments, is a key area of investigation nsk.su. While primarily studied for moderation, its composition also suggests potential for neutron shielding, though this is less extensively documented than its moderating capabilities .

Studies on Radiation-Induced Effects and Damage in Magnesium Fluoride Optical Elements

Studies investigating the effects of radiation on magnesium fluoride have revealed the formation of color centers and changes in optical absorption spectra ucl.ac.ukhalide-crylink.comresearchgate.net. Exposure to gamma rays and UV photons can induce absorption bands in the UV spectrum, notably at approximately 117 nm, 260 nm, and 370 nm, which are attributed to the creation of F-centers and other defect structures halide-crylink.comresearchgate.net. Reactor irradiation, for instance, has been shown to introduce more cluster centers compared to electron irradiation researchgate.net. Despite these induced defects, MgF₂ generally retains significant transparency, even at wavelengths like 370 nm, and exhibits a high resistance to electron radiation, making it suitable for space applications ucl.ac.uk. Research has also explored the correlation between damage caused by high-energy gamma rays and UV photons, aiming to predict material performance under various radiation conditions .

Magnesium Fluoride in Advanced Biomaterials and Coatings Research (Non-Clinical Focus)

In the realm of advanced biomaterials, magnesium fluoride is explored as a surface coating to enhance the properties of biodegradable magnesium alloys, focusing on material science aspects rather than clinical outcomes researchgate.netplos.orgnih.govsemanticscholar.org. The primary goal is to improve the corrosion resistance and control the degradation rate of magnesium-based implants. MgF₂ coatings, often applied via vacuum evaporation or chemical conversion methods, have demonstrated a significant reduction in the degradation rate of magnesium alloys when compared to uncoated substrates researchgate.netplos.orgnih.gov.

Research indicates that MgF₂ coatings can improve the surface hydrophilicity of magnesium alloys, which in turn can enhance cell adhesion and proliferation semanticscholar.org. For example, duplex MgF₂/PCL (polycaprolactone) coatings have shown improved in vitro corrosion resistance and better cell viability, adhesion, and proliferation compared to single-layer MgF₂ or uncoated alloys plos.orgnih.gov. These studies focus on the material's interaction with biological environments at a cellular level, highlighting its potential for surface modification in advanced material applications.

Magnesium Fluoride in Specialty Glass and Ceramic Formulation Research

Magnesium fluoride plays a role in the formulation of specialty glasses and ceramics, primarily leveraging its optical properties and chemical stability nanorh.comcoeoptics.comumoptics.comumoptics.comeksmaoptics.comddfluor.comedmundoptics.com. Its low refractive index makes it an excellent material for anti-reflective coatings on optical lenses, improving light transmission and reducing unwanted reflections in cameras, microscopes, and binoculars nanorh.comcoeoptics.com. In the ceramic industry, MgF₂ is utilized in the production of ceramic frits and enamels ddfluor.com. Furthermore, its broad spectral transmission, from deep UV to mid-infrared, and its resistance to mechanical and thermal shock make it a preferred material for optical components in lasers, infrared optics, and UV optics nanorh.comcoeoptics.comumoptics.comnewport.comumoptics.comeksmaoptics.comedmundoptics.com. Research continues to explore its incorporation into novel glass and ceramic matrices to achieve specific optical or functional characteristics for advanced technological applications.

Surface Chemistry and Interfacial Phenomena of Magnesium Fluoride

Surface Energy and Stability of Magnesium Fluoride (B91410) Crystal Facets

The surface energy of a crystalline material is a fundamental property that dictates its thermodynamic stability and influences surface-related phenomena such as crystal growth, adsorption, and catalysis. For magnesium fluoride (MgF₂), theoretical calculations using density functional theory (DFT) have provided insights into the relative stabilities of different crystal facets. Studies indicate that the structural stability of MgF₂ surfaces varies depending on their termination and crystallographic orientation. Specifically, fluorine-terminated surfaces exhibit greater stability than other terminations pku.edu.cn. The relative stability of these surfaces generally decreases in the order: MgF₂(110) > MgF₂(011) > MgF₂(010) > MgF₂(001) pku.edu.cn. This suggests that the (110) facet is the most stable, while the (001) facet is the least stable among the fluorine-terminated surfaces. While direct experimental measurements of surface energies for specific MgF₂ facets are less common, theoretical studies on similar alkaline earth fluorides, such as calcium fluoride (CaF₂), show that their (111) surfaces are the most stable, followed by (110) and then (100) surfaces, with surface energies of approximately 0.47, 0.71, and 0.95 J/m², respectively journalssystem.comnih.gov. These findings highlight the importance of crystallographic orientation in determining the surface properties of MgF₂.

Adsorption and Desorption Processes on Magnesium Fluoride Surfaces

The surface of magnesium fluoride is known to interact with various molecules, a process critical for applications in catalysis, sensing, and moisture management. Water adsorption is a significant phenomenon, with theoretical studies indicating that MgF₂ exhibits a stronger affinity for water molecules compared to calcium fluoride (CaF₂) researchgate.netacs.orgacs.org. Water molecules can adsorb molecularly onto MgF₂ surfaces, and importantly, can also dissociate into hydroxyl (-OH) groups, particularly on the low-index MgF₂(001) and MgF₂(110) surfaces acs.orgacs.org. This dissociation is often thermodynamically favorable and kinetically facile, suggesting that hydroxyl groups are readily formed on synthesized MgF₂ surfaces acs.orgacs.org. These surface hydroxyl groups can act as Lewis basic sites, influencing further chemical interactions. For instance, they play a role in the sorption of vanadium oxyfluoride (VOF₃), where VOF₃ reacts with these -OH groups, leading to the trapping of vanadium mdpi.com. Desorption of adsorbed water and hydroxyl species from MgF₂ surfaces requires elevated temperatures; experimental data suggests that temperatures as high as 923 K may be necessary for complete removal, significantly higher than the 573 K required for CaF₂ researchgate.net. Other molecules, such as hydrogen fluoride (HF) and carbon monoxide (CO), also interact with MgF₂ surfaces. CO adsorption has been used to probe the Lewis acidity of MgF₂ surfaces, revealing the presence of unsaturated magnesium atoms with varying coordination numbers acs.orgresearchgate.net. Molybdenum hexafluoride (MoF₆) has been observed to adsorb on MgF₂ surfaces, forming a monolayer at lower pressures, with a saturated adsorption amount of approximately 1.3 mg/m² tandfonline.com.

AdsorbateAdsorption MechanismKey Surface SitesAdsorption Energy (eV)Desorption Temperature (K)Citation(s)
Water (H₂O)Molecular adsorption, DissociationMg sites (001, 110)-0.80 to -1.06 (adsorption); favorable for dissociation~923 researchgate.netacs.orgacs.org
Hydrogen Fluoride (HF)Molecular adsorptionVarious terminationsNot specified numericallyNot specified semanticscholar.org
Carbon Monoxide (CO)Adsorption on Lewis acid sites (Mg)Unsaturated Mg atoms (3-, 4-, 5-fold coordinated)Not specified numericallyNot specified acs.orgresearchgate.net
Vanadium Oxyfluoride (VOF₃)Chemisorption (reaction with OH⁻)Hydroxyl groups (-OH)Not specified numericallyNot specified mdpi.com
Molybdenum Hexafluoride (MoF₆)Monolayer adsorptionSurface sitesNot specified numericallyNot specified tandfonline.com

Surface Functionalization and Chemical Modification of Magnesium Fluoride

The surface properties of MgF₂ can be tailored through various chemical modification techniques. One common approach is fluoride conversion , typically achieved by immersing magnesium or magnesium alloys in hydrofluoric acid (HF) solutions mdpi.comnih.govscispace.com. This process results in the formation of a dense MgF₂ layer on the surface, which significantly enhances corrosion resistance by acting as a protective barrier mdpi.comscispace.commdpi.com. For example, HF treatment of magnesium alloys leads to the formation of a MgF₂ coating that slows down the degradation rate in physiological environments nih.govscispace.com. This treatment also tends to increase the surface hydrophobicity mdpi.com.

Conversely, treatments involving alkaline solutions, such as sodium hydroxide (B78521) (NaOH), are known to enhance the surface hydrophilicity mdpi.com. While NaOH treatment primarily forms magnesium hydroxide layers, it can also influence the surface chemistry in ways that promote cell adhesion and proliferation mdpi.commdpi.com.

The sol-gel process is another method used to prepare MgF₂ films, often resulting in porous structures that can serve as antireflective coatings nih.govscience.govmdpi.com. During sol-gel processing, adsorbed water can lead to the formation of surface hydroxyl groups (-OH) through condensation reactions, potentially influencing particle aggregation and film properties nih.gov.

Furthermore, fluorination with gases like F₂ can be employed to control the concentration of surface hydroxyl groups, thereby tuning the Lewis basicity of the MgF₂ surface mdpi.com. These modifications collectively allow for tailoring MgF₂'s interaction with its environment, impacting its performance in applications from corrosion protection to catalysis.

Modification MethodPrimary Reagent/ProcessResulting Surface Property ChangeKey ObservationCitation(s)
Fluoride ConversionHydrofluoric Acid (HF) immersionEnhanced corrosion resistance, increased hydrophobicityFormation of dense MgF₂ layer mdpi.comnih.govscispace.com
Alkaline TreatmentSodium Hydroxide (NaOH) immersionEnhanced hydrophilicityFormation of Mg(OH)₂ layers, improved cell adhesion mdpi.commdpi.com
Sol-Gel ProcessingVarious precursors (e.g., Mg(OAc)₂, HF)Formation of porous films, surface -OH groupsPotential for aggregation due to adsorbed water nih.govscience.govmdpi.com
Gas-Phase FluorinationFluorine gas (F₂)Tailored -OH group concentration, modified Lewis basicityControl over surface reactivity mdpi.com

Interfacial Reactions and Bonding at Magnesium Fluoride Heterojunctions

Magnesium fluoride serves as a critical component in various heterojunctions, particularly in thin-film devices and layered structures, where its electronic and structural properties mediate interactions between different materials.

In metal-semiconductor interfaces , MgF₂ has been utilized to form electron-selective contacts in crystalline silicon (c-Si) solar cells acs.orgberkeley.edu. When deposited as a thin layer (approximately 1 nm) between amorphous silicon and an aluminum electrode, MgF₂ significantly modifies the interface properties. X-ray photoelectron spectroscopy (XPS) reveals a reduced work function at the MgF₂/Al interface (3.5 eV compared to ~4.2 eV for Al alone), which facilitates an Ohmic contact between the aluminum electrode and n-type c-Si acs.orgberkeley.edu. This interfacial engineering is crucial for optimizing charge transport and device efficiency.

MgF₂ also acts as a substrate for the epitaxial growth of various oxide and fluoride thin films, leveraging its structural compatibility. For example, niobium dioxide (NbO₂) can be epitaxially grown on MgF₂(001) substrates via molecular-beam epitaxy (MBE), despite a lattice mismatch of approximately 4.1% cornell.edu. Similarly, vanadium dioxide (VO₂) films have been epitaxially deposited on MgF₂ substrates (001, 101, 110) using MBE nsf.gov. MgF₂ is isostructural with VO₂ in its high-temperature phase, making it a suitable candidate for epitaxial growth, although its lattice mismatch is greater than that of other common substrates like TiO₂ nsf.gov. The growth of iron- and zinc-based fluorides (FexZn₁-xF₂) on MgF₂(001) substrates via MBE also demonstrates epitaxial relationships, with growth parameters like temperature significantly influencing the lattice spacing and film stress cambridge.org. The shared tetragonal crystal structure between MgF₂ and TiO₂ can also lead to distinct heteroepitactic interactions at their interfaces nih.gov.

Interface MaterialHeterojunction TypeBonding/Reaction NatureKey Interfacial Property/PhenomenonCitation(s)
Aluminum (Al) / n-type Silicon (c-Si)Metal-Semiconductor (via MgF₂)Interfacial modification, Work function reductionMgF₂/Al interface work function: 3.5 eV; enables Ohmic contact to n-Si acs.orgberkeley.edu
Niobium Dioxide (NbO₂)Oxide-FluorideEpitaxial growth, Lattice mismatch (~4.1%)NbO₂(001) on MgF₂(001) cornell.edu
Vanadium Dioxide (VO₂)Oxide-FluorideEpitaxial growth, Isostructural (high-T phase), Lattice mismatch (larger than VO₂/TiO₂)VO₂ on MgF₂ (001, 101, 110) nsf.gov
Iron/Zinc Fluorides (FexZn₁-xF₂)Fluoride-FluorideEpitaxial growthLattice spacing dependent on growth temperature cambridge.org
Titanium Dioxide (TiO₂)Oxide-FluorideHeteroepitactic interaction, Shared crystal structureInteraction at interface nih.gov

Mechanisms of Thin Film Growth on Substrates

The deposition of magnesium fluoride (MgF₂) thin films involves various physical vapor deposition (PVD) techniques, each with distinct mechanisms influencing film properties such as density, microstructure, stress, and optical performance.

Electron beam evaporation is a common method for depositing MgF₂ films, often used for optical coatings mdpi.comphotonexport.comresearchgate.netattelements.com. Ion-assisted deposition (IAD), employing ions like Argon or Oxygen, can increase film density and reduce porosity and moisture adsorption, thereby improving optical properties mdpi.com. However, excessive ion energy can lead to color center formation and UV/Visible absorption mdpi.com. Conversely, using a MgF₂ buffer layer can enhance adhesion when employing oxygen ion-assisted deposition mdpi.com.

Ion beam sputtering (IBS) offers an alternative route to produce denser MgF₂ films at ambient temperatures with reduced optical scattering ub.edu. While early IBS techniques suffered from high optical absorption due to non-ideal stoichiometry, advancements in reactive deposition processes have enabled the production of low-absorbing IBS MgF₂ films ub.edu.

Molecular beam epitaxy (MBE) is employed for growing high-quality epitaxial MgF₂ films and heterostructures. It has been used for depositing MgH₂ on MgF₂ substrates nih.gov and for growing various oxide and fluoride films epitaxially on MgF₂ cornell.edunsf.govcambridge.org. The choice of substrate orientation (e.g., MgF₂(001)) and precise control of deposition parameters are crucial for achieving desired epitaxial relationships and film quality cornell.edunsf.govcambridge.orgnih.gov.

Atomic Layer Deposition (ALD) allows for precise, conformal, and uniform MgF₂ film growth with self-limiting surface reactions core.ac.ukx-mol.net. High growth rates have been achieved using novel fluorine precursors, such as tantalum pentafluoride (TaF₅), which can lead to improved UV transmittance compared to films grown with titanium tetrafluoride (TiF₄) core.ac.uk.

Sol-gel processing is a solution-based method that can produce porous MgF₂ films, often used for antireflective coatings nih.govscience.govmdpi.com. The process involves precursor solutions that can lead to particle aggregation if water is adsorbed onto MgF₂ particles, forming surface hydroxyl groups nih.gov.

Thermal evaporation from a boat source is also utilized, but substrate temperature significantly impacts film microstructure, packing density, and stress science.govoptica.org. Higher substrate temperatures (around 300 °C) are generally required for dense MgF₂ films, but this can also lead to increased tensile stress and potential cracking science.gov. The optical properties of films can also differ significantly when exposed to air versus vacuum due to moisture adsorption and potential MgO formation optica.org.

Deposition TechniqueKey Growth Parameters / MechanismsResulting Film Properties / ObservationsCitation(s)
Electron Beam EvaporationSubstrate temperature, Ion-assisted deposition (O₂, Ar⁺)Increased density, reduced porosity, potential color centers/absorption (IAD), improved adhesion (buffer layer) mdpi.comphotonexport.comresearchgate.net
Ion Beam Sputtering (IBS)Reactive deposition process, Ambient temperatureDenser films, reduced optical scattering, challenges with optical absorption ub.edu
Molecular Beam Epitaxy (MBE)Substrate orientation, Temperature, Flux controlEpitaxial growth, Controlled microstructure, Lattice matching cornell.edunsf.govcambridge.orgnih.gov
Atomic Layer Deposition (ALD)Precursor choice (e.g., TaF₅), TemperatureConformal, uniform films, high growth rates, improved UV transmittance core.ac.ukx-mol.net
Sol-Gel ProcessingPrecursor solutions, Thermal treatmentPorous films, antireflective properties, surface -OH groups nih.govscience.govmdpi.com
Thermal EvaporationSubstrate temperatureMicrostructure, packing density, stress (tensile), optical properties (vacuum vs. air) science.govoptica.org
Pulsed Laser Deposition (PLD)Laser parameters, Target compositionGood optical properties, stoichiometry close to bulk researching.cn

Compound List

Magnesium fluoride (MgF₂)

Vanadium oxyfluoride (VOF₃)

Hydroxyl groups (-OH)

Magnesium hydroxide (Mg(OH)₂)

Niobium dioxide (NbO₂)

Iron(II) fluoride (FeF₂)

Zinc fluoride (ZnF₂)

Vanadium dioxide (VO₂)

Titanium dioxide (TiO₂)

Aluminum (Al)

Silicon (Si)

Hydrogen fluoride (HF)

Molybdenum hexafluoride (MoF₆)

Calcium fluoride (CaF₂)

Strontium fluoride (SrF₂)

Barium fluoride (BaF₂)

Magnesium oxide (MgO)

Hydrogen (H₂)

Argon (Ar)

Ozone (O₃)

Lithium fluoride (LiF)

Magnesium hydride (MgH₂)

Amorphous silicon (a-Si)

Magnesium acetate (B1210297)

Isopropanol

Nitrate (B79036)

Carbon nanotubes (CNT)

Carbon tetrachloride (CCl₄)

Carbon monoxide (CO)

Environmental Interactions and Geochemical Behavior of Magnesium Fluoride Academic Focus

Aqueous Solution Chemistry and Solubility Behavior of Magnesium Fluoride (B91410)

Magnesium fluoride exhibits limited solubility in water, a characteristic that governs its behavior in aquatic environments. Its solubility is influenced by temperature chegg.com. Reported values for the solubility of MgF₂ in pure water include approximately 87 mg/L at 18°C chemicalbook.com, 0.013 g/(100 mL) wikipedia.org, and 2.64 x 10⁻⁴ M unm.edu. Molar solubility calculations at 25°C, derived from solubility product constants (Ksp), yield values around 1.17 x 10⁻³ M or 5.43 x 10⁻⁴ M, depending on the specific Ksp value used brainly.combrainly.com.

The solubility product constant (Ksp) for MgF₂ is a critical parameter in understanding its aqueous chemistry. Reported Ksp values vary across different studies, likely due to variations in experimental conditions and measurement techniques. Common values cited include 3.7 x 10⁻⁸ uri.edu, 5.16 x 10⁻¹¹ wikipedia.org, 6.4 x 10⁻⁹ brainly.combrainly.comchegg.comck12.org, and 8.39 x 10⁻⁹ vaia.com.

Formation and Stability of Hydroxyl-Bearing Magnesium Fluoride Compounds

Under specific environmental conditions, magnesium fluoride can deviate from its stoichiometric composition, incorporating hydroxyl groups to form magnesium fluoro-hydroxide compounds cambridge.orgcapes.gov.brresearchgate.net. This phenomenon has been observed, for instance, during the selective precipitation of magnesium fluoride from zinc electrolyte solutions, where hydroxyl incorporation was noted, suggesting that pure MgF₂ might not be entirely stable in water under such conditions cambridge.org. The resulting precipitates can be characterized by a Mg:F molar ratio different from the theoretical 1:2, potentially approaching MgF₁.₈₉OH₀.₁₁ cambridge.org. These compounds often contain physically adsorbed water within their porous structures cambridge.orgcapes.gov.brresearchgate.net.

Thermodynamic analyses suggest that the conversion of magnesium fluoride to magnesium hydroxide (B78521) may not be a sharp, complete process in practice. Residual fluoride can become incorporated into the crystal lattice of magnesium hydroxide (brucite) researchgate.net. Magnesium hydroxyfluoride (Mg(OH)F) has also been synthesized through hydrothermal routes, further illustrating the potential for mixed hydroxyl-fluoride species of magnesium to form researchgate.net. The stability and formation of these hydroxyl-bearing compounds depend on the specific precipitation and environmental conditions.

Interactions of Magnesium Fluoride with Environmental Species

Magnesium fluoride is generally considered a chemically stable and relatively inert compound chemicalbook.com. Its primary interaction with the environment is through its limited solubility in water, leading to precipitation or dissolution processes that control its environmental concentration.

Interactions with Water: The low solubility of MgF₂ in water is a fundamental aspect of its environmental behavior. While it dissolves to a limited extent, forming Mg²⁺ and F⁻ ions, the majority of the compound remains in solid form under typical environmental conditions. This limited dissolution is crucial for processes like precipitation and mineral formation.

Interactions with Ions: Magnesium and fluoride ions exhibit significant interactions in various environmental and biological contexts. In natural waters, the presence of calcium and magnesium ions can reduce the toxicity of fluoride to aquatic organisms. This reduction is attributed to the formation of less toxic, insoluble complexes, including magnesium fluoride (MgF₂) and calcium fluoride (CaF₂), as well as fluorapatite (B74983) waterquality.gov.aueuropa.eu. Magnesium ions can influence the rate of crystal nucleation and growth, and in biological systems, magnesium plays a protective role against the toxic effects of fluoride by counteracting them mgwater.com.

In the context of water chemistry, magnesium and fluoride concentrations are often correlated, with high magnesium levels sometimes coinciding with elevated fluoride concentrations, suggesting a common geological source or interaction pathway fluoridealert.org. Studies on multicomponent systems, such as the MgF₂–MnF₂–MnSO₄–H₂O system, demonstrate that the solubility of MgF₂ is significantly affected by the presence and concentration of other ions like MnF₂ and MnSO₄ acs.org. Furthermore, the speciation and bioavailability of fluoride in drinking water can be modulated by the presence of major cations like magnesium americanfluoridationsociety.org.

Compound Name Table

Common NameChemical Formula
Magnesium FluorideMgF₂
SellaiteMgF₂
Magnesium HydroxideMg(OH)₂
Magnesium HydroxyfluorideMg(OH)F

Emerging Research Avenues and Future Directions for Magnesium Fluoride

Development of Novel Synthesis Paradigms for Advanced Magnesium Fluoride (B91410) Materials

Recent research is focused on developing advanced synthesis methods to produce MgF₂ materials with tailored properties, such as controlled morphology, enhanced crystallinity, and higher purity. Traditional methods like physical vapor deposition (PVD) are being complemented by more sophisticated techniques. Atomic Layer Deposition (ALD) has emerged as a promising technique for creating high-quality MgF₂ thin films with precise thickness control and excellent uniformity researchgate.netcore.ac.ukrsc.orgresearchgate.net. Novel fluorine precursors, such as TaF₅, have been explored in ALD processes to achieve improved UV transmittance in MgF₂ films researchgate.net. Sol-gel methods are also being optimized, particularly for creating porous MgF₂ structures with low refractive indices, suitable for antireflection coatings spiedigitallibrary.orgmdpi.comoptica.orgrsc.orgrsc.org. For instance, a sol-gel method combined with phase separation has yielded nano-porous MgF₂ powder with pore diameters up to 16 nm, exhibiting high transmittance and mechanical hardness mdpi.com. Hydrothermal synthesis offers control over morphology (e.g., nanorods) and size, with parameters like reactant concentrations and temperature being critical scientific.netresearchgate.netrsc.orgmdpi.com. Mechanochemical synthesis is also being investigated for producing nanoscale MgF₂ researchgate.net.

Exploration of Synergistic Effects in Magnesium Fluoride-Based Composites

The combination of MgF₂ with other materials to form composites is a growing area of research, aiming to leverage synergistic effects for enhanced performance. MgF₂-based composites are being developed for various applications, including energy storage and optical devices. For example, MgF₂ has been incorporated into polymer electrolytes to improve ionic conductivity and electrochemical stability in solid-state lithium metal batteries acs.org. In optical applications, MgF₂ nanoparticles dispersed within noble metal matrices (e.g., Ag, Au) via sol-gel methods are being explored for Surface Enhanced Raman Spectroscopy (SERS) applications, demonstrating enhanced Raman intensity spiedigitallibrary.org. Composite coatings, such as MgF₂/ZrO₂ prepared via micro-arc oxidation, show improved surface microhardness and bond strength with increasing applied voltage researchgate.net. Furthermore, Mg-MOF-74/MgF₂ composite coatings on magnesium alloys have demonstrated significantly improved corrosion resistance and super-hydrophilicity, suggesting potential for biomedical applications mdpi.com.

Predictive Modeling and Data-Driven Approaches for Magnesium Fluoride Research

Predictive modeling and data-driven approaches are increasingly vital for accelerating the discovery and optimization of MgF₂ materials. Machine learning (ML) models are being developed to predict material properties, such as melting temperature, based on databases of known compounds materialsproject.orgmaterialsproject.org. Density Functional Theory (DFT) calculations, combined with models like the quasiharmonic Debye model and molecular dynamics, are used to predict structural stability, phase transitions, and thermodynamic properties of MgF₂ under various conditions, including high pressure materialsproject.orgresearchgate.netcore.ac.ukmdpi.com. For instance, ML models are being trained on DFT data to discover novel multicomponent materials with desired properties materialsproject.orgmaterialsproject.org. Data-driven approaches are also applied to optimize synthesis parameters, as seen in the prediction of fluoride ion adsorption performance using a GBDT-S model aip.org. These computational tools enable efficient exploration of the materials design space for MgF₂ and its composites.

Integration of Magnesium Fluoride in Multi-Functional Material Systems

MgF₂ is being integrated into multi-functional material systems, particularly in optical and electronic applications, due to its wide spectral transmission range and low refractive index. It is a cornerstone material for optical coatings, serving as anti-reflection layers in single and multilayer configurations for lasers, lenses, and optoelectronic devices researchgate.netsinocera.comsodium-cryolite.comcsic.eshalide-crylink.comfirebirdoptics.com. For instance, multilayer coatings combining TiO₂ and MgF₂ exhibit significantly reduced reflectance, enhancing the performance of photovoltaic cells and optoelectronic devices halide-crylink.com. MgF₂ is also integrated into transparent conductive films, such as ITO-MgF₂ composites, for applications like spacecraft surfaces, offering tailorable conductivity and high transmittance nasa.govscience.govsvc.orgresearchgate.net. Its utility extends to high-temperature applications, although its stability at elevated temperatures in air is a consideration, with potential for dissociation into MgO researchgate.netslq.qld.gov.au. Research is also exploring its use in solid-state electrolytes for batteries acs.org and as a component in composite materials for biomedical applications mdpi.complos.org.

Advancements in In Situ Characterization Techniques for Dynamic Processes involving Magnesium Fluoride

Understanding the dynamic processes occurring during the synthesis or operation of MgF₂-based materials requires advanced in situ characterization techniques. While specific examples for MgF₂ are less detailed in the provided snippets, general trends point towards techniques like in situ X-ray Diffraction (XRD) for monitoring phase transformations, in situ Transmission Electron Microscopy (TEM) for observing nanoparticle growth, and in situ spectroscopy (e.g., Raman) for tracking chemical changes. These methods provide real-time insights into material behavior, crucial for optimizing synthesis routes and understanding performance degradation mechanisms. For example, the sol-gel process for MgF₂ films involves monitoring crystallization via XRD and NMR spectroscopy in the liquid phase rsc.org. Research on MgF₂ synthesis often involves ex situ characterization techniques like XRD, SEM, TEM, and AFM to analyze morphology, crystallinity, and composition researchgate.netrsc.orgresearchgate.netspiedigitallibrary.orgrsc.orgresearchgate.netresearchgate.net.

Q & A

Q. What are the key physicochemical properties of magnesium fluoride (MgF₂) relevant to materials science research?

MgF₂ is characterized by its tetragonal crystalline structure (rutile-type), high thermal stability, and low refractive index. Key properties include:

PropertyValue/DescriptionSource
CAS Number7783-40-6
Crystal StructureTetragonal, octahedral Mg²⁺, 3-coordinate F⁻
Solubility in Water0.013 g/100 mL (20°C)
Synthesis MethodMgO + (NH₄)HF₂ → MgF₂ + NH₃ + H₂O

These properties make MgF₂ suitable for optical coatings and UV-transparent materials. Researchers should verify purity via X-ray diffraction (XRD) and spectroscopic methods .

Q. What analytical methods are recommended for quantifying MgF₂ in biological or environmental samples?

Ion chromatography (IC) and fluoride ion-selective electrodes (ISE) are standard for detecting fluoride ions released from MgF₂. For complex matrices (e.g., biofilm studies), combine IC with inductively coupled plasma mass spectrometry (ICP-MS) to distinguish Mg²⁺ contributions. Calibration curves should account for coexisting ions (e.g., Ca²⁺, NO₃⁻) that interfere with fluoride detection .

Q. How can researchers safely handle MgF₂ in laboratory settings?

MgF₂ is classified as a skin and eye irritant (Category 2). Use PPE (gloves, goggles) and work in fume hoods during synthesis. For spills, neutralize with calcium carbonate before disposal. Store in airtight containers to prevent hydrolysis .

Advanced Research Questions

Q. How does MgF₂ influence biofilm morphology and microbial adaptation in fluoride-rich environments?

Studies on Bacillus spp. biofilms show MgF₂ exposure increases extracellular polymeric substance (EPS) viscosity by 20–25% and reduces pore size by 30–35%, as quantified via confocal microscopy and rheometry. This structural adaptation limits fluoride diffusion, protecting microbial communities. However, reduced porosity may impair metabolic activity due to restricted nutrient flow. Researchers should employ transcriptomic analysis to link EPS modifications to stress-response genes (e.g., efflux pumps) .

Q. What experimental designs are optimal for studying MgF₂ in systems with coexisting ions (e.g., wastewater treatment)?

Hybrid Al–Fe electrocoagulation experiments demonstrate that Mg²⁺ and Ca²⁺ enhance fluoride removal efficiency by 15–20% via coprecipitation. To isolate MgF₂'s role:

  • Use a central composite design (CCD) with variables like pH (7.5–8.5), current density (9.9 mA/cm²), and Mg²⁺ concentration.
  • Monitor removal kinetics using ANOVA-validated models (R² ≥ 0.69) .

Q. What molecular mechanisms underlie MgF₂'s inhibition of Na⁺/K⁺-ATPase activity?

Fluoride ions from MgF₂ disrupt Mg²⁺-dependent ATP hydrolysis, reducing enzyme activity by 30–40% in neuronal cells. This is quantified via spectrophotometric assays measuring inorganic phosphate release. Molecular dynamics simulations reveal F⁻ binding to Mg²⁺ coordination sites, altering conformational dynamics. Researchers should pair in vitro assays with RNA-seq to identify downstream gene regulation (e.g., oxidative stress pathways) .

Q. How can computational methods accelerate the discovery of MgF₂-based fluoride-ion conductors for batteries?

High-throughput screening using density functional theory (DFT) evaluates MgF₂'s ionic conductivity by calculating activation energies (e.g., 0.4–0.6 eV for F⁻ migration). Researchers can use the Materials Project database to compare MgF₂ with other fluorides (e.g., CaF₂) and validate predictions via impedance spectroscopy .

Methodological Considerations Table

Research FocusRecommended TechniquesKey Metrics
Structural AnalysisXRD, TEMCrystallite size, lattice parameters
Biofilm InteractionsConfocal microscopy, ICP-MSEPS viscosity, pore size distribution
Enzymatic InhibitionSpectrophotometry, molecular dockingPhosphate release, binding affinity
Ion ConductivityDFT simulations, EISActivation energy, ionic conductivity

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.